molecular formula C13H12N2O2 B189016 4-methoxy-N-pyridin-2-ylbenzamide CAS No. 14547-81-0

4-methoxy-N-pyridin-2-ylbenzamide

Katalognummer: B189016
CAS-Nummer: 14547-81-0
Molekulargewicht: 228.25 g/mol
InChI-Schlüssel: YFXWAMDABVLKSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methoxy-N-pyridin-2-ylbenzamide is a chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a benzamide core structure substituted with a 4-methoxy group and an N-bound pyridin-2-yl ring, a scaffold commonly investigated for its potential biological activity. Compounds within this chemical class, particularly N-pyridin-2-ylbenzamides, have been studied in various contexts. Research on similar structures indicates that the benzamide pharmacophore is often explored for its interactions with biological targets . Furthermore, the pyridin-2-yl moiety is a common feature in ligands designed for metal coordination, suggesting potential applications in the development of diagnostic or therapeutic agents . From a synthetic chemistry perspective, this compound serves as a valuable intermediate. The presence of the methoxy and pyridinyl groups provides sites for further chemical modification, enabling researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. The challenges associated with synthesizing and handling hydrophobic peptide sequences and membrane proteins are well-documented . While this small molecule is distinct, its physicochemical properties necessitate consideration of solubility during experimental design. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Eigenschaften

CAS-Nummer

14547-81-0

Molekularformel

C13H12N2O2

Molekulargewicht

228.25 g/mol

IUPAC-Name

4-methoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C13H12N2O2/c1-17-11-7-5-10(6-8-11)13(16)15-12-4-2-3-9-14-12/h2-9H,1H3,(H,14,15,16)

InChI-Schlüssel

YFXWAMDABVLKSA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2

Herkunft des Produkts

United States

Foundational & Exploratory

4-methoxy-N-pyridin-2-ylbenzamide CAS 14547-81-0 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-methoxy-N-pyridin-2-ylbenzamide (CAS 14547-81-0)

Foreword

This document provides a comprehensive technical overview of 4-methoxy-N-pyridin-2-ylbenzamide, a compound of significant interest within contemporary medicinal chemistry and drug development. While specific experimental data for this exact molecule is not extensively published, this guide synthesizes established chemical principles and data from closely related analogues to present a robust and scientifically grounded profile. The methodologies and interpretations herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to synthesize, characterize, and explore the potential applications of this and similar molecular scaffolds. We will delve into its synthesis, elucidate its structural and spectral properties, discuss its potential biological significance, and provide essential safety protocols, all grounded in authoritative chemical literature.

Molecular Profile and Physicochemical Properties

4-methoxy-N-pyridin-2-ylbenzamide is an aromatic amide featuring a central benzamide core. The benzene ring is substituted with a methoxy group at the para-position (C4), and the amide nitrogen is linked to a pyridine ring at the C2 position. This specific arrangement of a methoxy-substituted benzoyl group and a pyridinyl amine moiety makes it an intriguing scaffold. The methoxy group acts as an electron-donating group, influencing the electronic properties of the benzoyl ring, while the pyridine ring introduces a basic nitrogen atom, impacting solubility, hydrogen bonding potential, and receptor interaction capabilities.

Caption: Chemical Structure of 4-methoxy-N-pyridin-2-ylbenzamide.

Table 1: Physicochemical and Structural Identifiers

Property Value Source
CAS Number 14547-81-0 -
Molecular Formula C₁₃H₁₂N₂O₂ Calculated
Molecular Weight 228.25 g/mol Calculated
IUPAC Name 4-methoxy-N-(pyridin-2-yl)benzamide IUPAC Nomenclature
Predicted Appearance White to off-white solid Inferred from Analogues[1]

| Predicted Solubility | Sparingly soluble in water; soluble in DMSO, DMF, ethanol | Inferred from Analogues[1] |

Synthesis and Purification

The most direct and widely adopted method for synthesizing N-substituted benzamides is the nucleophilic acyl substitution reaction between a suitably substituted acyl chloride and an amine.[2][3] This approach is favored for its high efficiency and generally mild reaction conditions.

Causality of Experimental Design

The synthesis of 4-methoxy-N-pyridin-2-ylbenzamide is predicated on the reaction between 4-methoxybenzoyl chloride and 2-aminopyridine. The underlying mechanism involves the nucleophilic attack of the primary amine (2-aminopyridine) on the highly electrophilic carbonyl carbon of the acyl chloride.[2] This reaction generates hydrochloric acid (HCl) as a byproduct. The inclusion of a non-nucleophilic tertiary base, such as triethylamine (TEA) or pyridine, is critical. The base serves as an acid scavenger, neutralizing the HCl formed and preventing the protonation of the 2-aminopyridine starting material, which would render it non-nucleophilic and halt the reaction.[4][5] Anhydrous dichloromethane (DCM) is an excellent solvent choice due to its inert nature and its ability to dissolve the reactants while being easily removed post-reaction.[4] Conducting the initial addition at 0 °C helps to control the exothermic nature of the reaction, minimizing potential side reactions.[2]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification amine Dissolve 2-Aminopyridine (1.0 eq) and Triethylamine (1.1 eq) in Anhydrous DCM cooling Cool solution to 0 °C (Ice Bath) amine->cooling addition Slowly add 4-Methoxybenzoyl Chloride (1.0 eq) in Anhydrous DCM cooling->addition stirring Allow to warm to RT and stir for 2-16 h addition->stirring monitoring Monitor progress via TLC or LC-MS stirring->monitoring quench Quench with H₂O monitoring->quench extract Extract with DCM quench->extract wash Wash organic layer sequentially: 1M HCl, sat. NaHCO₃, Brine extract->wash dry Dry over Na₂SO₄, filter, and concentrate in vacuo wash->dry purify Purify crude product via Recrystallization or Silica Gel Chromatography dry->purify

Caption: General experimental workflow for amide synthesis.[2]

Detailed Synthesis Protocol
  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-aminopyridine (1.0 eq.) and dissolve it in anhydrous dichloromethane (DCM, ~0.2 M).

  • Base Addition : Add triethylamine (1.1-1.2 eq.) to the solution.

  • Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acyl Chloride Addition : Slowly add a solution of 4-methoxybenzoyl chloride (1.0 eq.) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.

  • Reaction Progression : Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Aqueous Work-up : Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Washing : Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.[2]

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 4-methoxy-N-pyridin-2-ylbenzamide.[5]

Spectroscopic and Structural Characterization

The structural identity and purity of 4-methoxy-N-pyridin-2-ylbenzamide can be unequivocally confirmed through a combination of spectroscopic techniques. The following sections describe the expected spectral features based on the known effects of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.5 - 8.2 m 2H Amide N-H , Pyridine H -6 The amide proton signal is typically broad and downfield.[6] The H-6 proton of the pyridine ring is deshielded by the adjacent nitrogen.
~8.0 - 7.8 d (J ≈ 8 Hz) 2H Benzoyl H -2, H -6 Protons ortho to the carbonyl group are deshielded.
~7.8 - 7.6 m 1H Pyridine H -4 Typical chemical shift for this position in the pyridine ring.
~7.1 - 6.9 m 1H Pyridine H -5 Proton adjacent to other protons on the pyridine ring.
~7.0 - 6.8 d (J ≈ 8 Hz) 2H Benzoyl H -3, H -5 Protons ortho to the electron-donating methoxy group are shielded.

| ~3.85 | s | 3H | Methoxy -OCH ₃ | Characteristic singlet for a methoxy group on an aromatic ring. |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~165 C =O Amide carbonyl carbons are typically found in this region.
~162 Benzoyl C -4 Aromatic carbon attached to the electron-donating -OCH₃ group.
~151 Pyridine C -2 Carbon attached to the amide nitrogen.
~148 Pyridine C -6 Carbon adjacent to the pyridine nitrogen.
~138 Pyridine C -4 Aromatic CH in the pyridine ring.
~129 Benzoyl C -2, C -6 Aromatic CH ortho to the carbonyl group.
~126 Benzoyl C -1 Quaternary carbon of the benzoyl group.
~120 Pyridine C -5 Aromatic CH in the pyridine ring.
~114 Benzoyl C -3, C -5 Aromatic CH ortho to the methoxy group, shielded by its electron-donating effect.
~110 Pyridine C -3 Aromatic CH in the pyridine ring.

| ~55.5 | -OC H₃ | Typical chemical shift for a methoxy carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule by their characteristic vibrational frequencies.

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
~3300 - 3150 N-H Stretch Secondary Amide Characteristic stretching vibration for the N-H bond in an amide.[7]
~3100 - 3000 C-H Stretch Aromatic C-H stretching from both the benzene and pyridine rings.
~2950 - 2850 C-H Stretch Aliphatic (CH₃) C-H stretching of the methoxy group.
~1680 - 1650 C=O Stretch (Amide I) Amide Strong absorption characteristic of the amide carbonyl group. Resonance lowers the frequency compared to a ketone.[8][9]
~1600, ~1480 C=C Stretch Aromatic Ring Characteristic skeletal vibrations of the aromatic rings.
~1550 - 1510 N-H Bend (Amide II) Amide Bending vibration coupled with C-N stretching.[8]
~1250 C-O Stretch Aryl Ether Asymmetric stretching of the Ar-O-CH₃ bond.

| ~1170 | C-N Stretch | Amide | Stretching vibration of the amide C-N bond. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, which serves as a structural fingerprint.

  • Molecular Ion (M⁺) : For C₁₃H₁₂N₂O₂, the expected exact mass of the molecular ion [M]⁺ is m/z 228.09. In high-resolution mass spectrometry (HRMS), this can be confirmed with high accuracy. In low-resolution MS, the protonated molecule [M+H]⁺ at m/z 229 is often the most abundant ion in the molecular ion region under soft ionization techniques like Electrospray Ionization (ESI).[10]

  • Key Fragmentation Pathways (Electron Impact - EI) :

    • α-Cleavage (Amide Bond Cleavage) : The most common fragmentation for aromatic amides is the cleavage of the N-CO bond.[10] This would lead to the formation of a stable 4-methoxybenzoyl cation.

      • Fragment : [CH₃O-C₆H₄-CO]⁺

      • Expected m/z : 135

    • Loss of Carbon Monoxide : The 4-methoxybenzoyl cation can further lose a molecule of carbon monoxide (CO).[11]

      • Fragment : [CH₃O-C₆H₄]⁺

      • Expected m/z : 107

    • Pyridinyl Amine Fragment : Cleavage can also yield the pyridinyl amine fragment.

      • Fragment : [C₅H₄N-NH₂]⁺

      • Expected m/z : 94

Potential Applications and Research Directions

While 4-methoxy-N-pyridin-2-ylbenzamide itself is not a widely commercialized compound, its structural motifs are prevalent in molecules with significant biological activity. This positions it as a valuable lead structure or intermediate for drug discovery programs.

  • Antidiabetic Research : N-pyridin-2-yl benzamide analogues have been identified as potent allosteric activators of glucokinase (GK).[12][13] Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, and its activation can lower blood glucose levels. The specific electronic and steric properties of the 4-methoxybenzoyl group could be explored to optimize binding and activation, making this compound a candidate for the development of novel therapies for Type 2 Diabetes.[13]

  • Oncology and Enzyme Inhibition : The benzamide scaffold is a well-established pharmacophore in oncology. The substitution pattern, including the methoxy group, can influence activity. For instance, methoxylated benzamide derivatives have shown inhibitory activity against various enzymes implicated in cancer, such as lipoxygenase.[14] Structurally related compounds have also demonstrated antiproliferative activity against various cancer cell lines.[15]

  • Antimicrobial and Antiparasitic Agents : The N-phenylbenzamide core has been investigated for activity against kinetoplastid parasites, the causative agents of diseases like leishmaniasis and trypanosomiasis.[16] The pyridine ring in the target molecule could offer new interaction points with biological targets, warranting investigation into its potential as an antimicrobial or antiparasitic agent.

Safety, Handling, and Disposal

As with any laboratory chemical, 4-methoxy-N-pyridin-2-ylbenzamide should be handled with appropriate care. While specific toxicity data is unavailable, information from related benzamides provides a basis for safe handling protocols.[17][18][19]

  • Hazard Identification :

    • Acute Toxicity : May be harmful if swallowed.[17]

    • Skin Irritation : May cause skin irritation.

    • Eye Irritation : May cause serious eye irritation.

    • Mutagenicity : Some benzamides are suspected of causing genetic defects.[17][18]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles conforming to EN166 or NIOSH standards.[17]

    • Hand Protection : Wear suitable chemical-resistant gloves.

    • Skin and Body Protection : Wear a lab coat. A full suit protecting against chemicals may be necessary depending on the scale of work.[17]

  • Handling and Storage :

    • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[20]

    • Avoid contact with skin and eyes.

    • Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents and strong bases.[19]

  • Disposal :

    • Dispose of waste material in accordance with local, state, and federal regulations. Unused product should be disposed of as chemical waste.[20]

References

  • Filo. (2026, February 3). Mass Spectrometry Interpretation of Benzamide.
  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), e124907. [Link]

  • Lin, H.-Y., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 27(7), 1188-1197. [Link]

  • Clark, J. H., et al. (2019). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Green Chemistry, 21(13), 3505-3509. [Link]

  • Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to synthesize...[Link]

  • Neville, G. A., & Shurvell, H. F. (1990). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 68(5), 734-743. [Link]

  • Kumar, S., et al. (2019). N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Chemical Biology & Drug Design, 93(3), 364-372. [Link]

  • International Journal of Engineering Science and Innovative Technology (IJESIT). (n.d.). Qualitative analysis of aramide polymers by FT-IR spectroscopy.[Link]

  • ResearchGate. (2018, September 24). N‐pyridin‐2‐yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation.[Link]

  • Chemguide. The preparation of amides.[Link]

  • ResearchGate. FTIR spectra of synthesized aromatic amides (I, II, III and IV).[Link]

  • ResearchGate. Benzamide-simplified mass spectrum[11].[Link]

  • Semantic Scholar. (2023, September 20). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites.[Link]

  • Suvchem Laboratory Chemicals. BENZAMIDE (FOR SYNTHESIS).[Link]

  • PubChem. N-(4-Methoxybenzyl)pyridin-2-amine.[Link]

  • Wang, X., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8686-8693. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry.[Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.[Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21199-21208. [Link]

  • Scite.ai. Difference between ¹H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength.[Link]

  • Stewart, W. E., & Siddall, T. H. (1970). Nuclear magnetic resonance studies of amides. Chemical Reviews, 70(5), 517-551. [Link]

  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3484. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.[Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy.[Link]

  • Zhuang, Z. P., Kung, M. P., & Kung, H. F. (1994). Synthesis and evaluation of 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- iodobenzamido]ethyl]piperazine (p-MPPI): a new iodinated 5-HT1A ligand. Journal of Medicinal Chemistry, 37(10), 1406-1407. [Link]

  • Google Patents. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Chemistry LibreTexts. (2020, May 30). 17.9: Spectroscopy of Aromatic Compounds.[Link]

  • ResearchGate. Synthesis of N‐(Pyridin‐2‐yl)benzamide.[Link]

  • Aslan, H. G., & Aydin, L. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. ORGANIC AND BIOCHEMISTRY.[Link]

  • Cheméo. Chemical Properties of p-Methoxybenzamide (CAS 3424-93-9).[Link]

  • Sripet, B., et al. (2012). 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3028. [Link]

  • University of Wisconsin-Platteville. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.[Link]

Sources

Physiochemical and Synthetic Characterization of 4-Methoxy-N-(2-pyridyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Structural Motif in Medicinal Chemistry

Structural Identity & Informatics

4-Methoxy-N-(2-pyridyl)benzamide (also known as N-(pyridin-2-yl)-4-methoxybenzamide) represents a critical scaffold in medicinal chemistry, frequently utilized as a fragment in the design of kinase inhibitors, glucokinase activators, and lipoxygenase inhibitors.[1] Its structure combines an electron-rich anisole ring with an electron-deficient pyridine ring, linked by a rigid amide bond.[1]

Core Identifiers
Identifier TypeValue
IUPAC Name N-(pyridin-2-yl)-4-methoxybenzamide
CAS Number 14547-81-0
Molecular Formula C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol
SMILES COc1ccc(cc1)C(=O)Nc2ccccn2
InChI Key (Predicted) XZQNoxxxxx-UHFFFAOYSA-N[Note: Verify with specific isomer]
Structural Visualization

The following diagram illustrates the connectivity and the key pharmacophoric features of the molecule.

ChemicalStructure cluster_features Key Structural Features Anisole 4-Methoxy-Phenyl Ring (Electron Donor) Amide Amide Linker (-CONH-) Anisole->Amide C-C Bond Pyridine 2-Pyridyl Ring (H-Bond Acceptor) Amide->Pyridine N-C Bond Feature1 Methoxy Group (-OCH3) Lipophilicity Modulator Feature1->Anisole Feature2 Intramolecular H-Bond (Planar Conformation) Feature2->Amide Feature2->Pyridine

Figure 1: Structural decomposition of 4-methoxy-N-(2-pyridyl)benzamide highlighting the electron-donating anisole tail and the pyridine headgroup.[1]

Synthetic Architecture

Synthesizing N-(2-pyridyl)amides presents a specific challenge: the 2-aminopyridine nitrogen is poorly nucleophilic due to the electron-withdrawing nature of the pyridine ring and the potential for tautomerization.[1] Standard coupling reagents (EDC/HOBt) often result in low yields or slow kinetics.

Recommended Protocol: Acid Chloride Activation

The most robust method involves the in situ generation of 4-methoxybenzoyl chloride, followed by reaction with 2-aminopyridine in the presence of a non-nucleophilic base.[1]

Reagents
  • Starting Material A: 4-Methoxybenzoic acid (Anisic acid)[1]

  • Starting Material B: 2-Aminopyridine[1][2]

  • Activator: Thionyl Chloride (SOCl₂)

  • Base: Pyridine or Triethylamine (Et₃N)

  • Solvent: Dichloromethane (DCM) or Toluene (for higher reflux temps)

Step-by-Step Methodology
  • Activation: Dissolve 4-methoxybenzoic acid (1.0 eq) in anhydrous DCM. Add Thionyl Chloride (1.2 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution (HCl/SO₂) ceases.

  • Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to isolate the crude acid chloride (typically a white/yellow solid).

  • Coupling: Redissolve the acid chloride in anhydrous DCM.

  • Addition: Add 2-aminopyridine (1.0 eq) and Pyridine (2.0 eq) dissolved in DCM dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash the organic layer with water and brine.[3]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc 7:3).

Reaction Workflow Diagram

Synthesis SM1 4-Methoxybenzoic Acid Inter 4-Methoxybenzoyl Chloride (Activated Electrophile) SM1->Inter Activation Reagent SOCl2 / Reflux Reagent->Inter Product 4-Methoxy-N-(2-pyridyl)benzamide (Target) Inter->Product Nucleophilic Acyl Substitution SM2 2-Aminopyridine (Nucleophile) SM2->Product Base Pyridine (Base) Base->Product

Figure 2: Synthetic pathway via acid chloride activation to overcome the low nucleophilicity of 2-aminopyridine.[1]

Physicochemical Profiling

Understanding the physicochemical properties is essential for evaluating the compound's "drug-likeness" and suitability as a biological probe.[1]

PropertyValueContext
LogP (Octanol/Water) ~2.4Moderate lipophilicity; likely good membrane permeability.[1]
Topological Polar Surface Area (TPSA) ~55 ŲWell within the range for oral bioavailability (<140 Ų).
Hydrogen Bond Donors 1The amide N-H.
Hydrogen Bond Acceptors 3Pyridine N, Amide O, Methoxy O.
Melting Point 104–106 °CIndicates a stable crystalline lattice [1].
pKa (Pyridine N) ~3.5–4.0The pyridine nitrogen is less basic than free pyridine due to the electron-withdrawing amide.

Structural Dynamics & Conformation

A critical feature of N-(2-pyridyl)benzamides is their tendency to adopt a planar conformation .[1]

  • Intramolecular Hydrogen Bonding: The amide proton (N-H) forms a specific intramolecular hydrogen bond with the pyridine nitrogen atom. This forms a pseudo-six-membered ring (S(6) motif).[1]

  • Consequence: This interaction locks the molecule into a planar state, reducing the entropic penalty upon binding to protein targets (e.g., kinase ATP pockets). This "pre-organized" conformation is a key reason for the prevalence of this scaffold in drug discovery.

Analytical Validation

To validate the synthesis, the following NMR signals are diagnostic. Data is based on standard values for this class of compounds [1].

¹H NMR (300 MHz, CDCl₃)
  • δ 9.07 (s, 1H): Broad singlet for the Amide N-H . Its downfield shift confirms the amide formation and potential intramolecular H-bonding.[1]

  • δ 8.39 (d, J = 8.4 Hz, 1H): Pyridine proton adjacent to the nitrogen (H-6).

  • δ 8.20 (d, J = 4.4 Hz, 1H): Pyridine proton (H-3).

  • δ 7.92 (d, J = 8.9 Hz, 2H): Benzene protons ortho to the carbonyl.

  • δ 6.96 (d, J = 8.9 Hz, 2H): Benzene protons ortho to the methoxy group (shielded by electron donation).

  • δ 3.86 (s, 3H): Sharp singlet for the Methoxy (-OCH₃) group.

¹³C NMR (75 MHz, CDCl₃)
  • δ 165.5: Carbonyl (C=O) carbon.

  • δ 162.9: Aromatic C-O (methoxy attachment).

  • δ 55.6: Methoxy methyl carbon.

References

  • RSC Advances (2014). Chemodivergent Synthesis of N-(Pyridin-2-yl)amides.[1] Royal Society of Chemistry. Available at: [Link]

  • PubChem. N-pyridyl benzamide (Analogous Structure Data). National Library of Medicine. Available at: [Link]

Sources

An In-depth Technical Guide to 4-methoxy-N-pyridin-2-ylbenzamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-methoxy-N-pyridin-2-ylbenzamide, a compound of interest in medicinal chemistry and materials science. We will delve into its fundamental properties, a detailed synthesis protocol, and an exploration of its potential biological significance based on the activities of structurally related N-aryl benzamides.

Core Molecular Attributes

4-methoxy-N-pyridin-2-ylbenzamide is a benzamide derivative characterized by a methoxy group on the benzoyl moiety and a pyridin-2-yl group attached to the amide nitrogen. These features contribute to its specific chemical and physical properties, which are fundamental to its behavior in chemical and biological systems.

A critical first step in the study of any novel compound is the precise determination of its molecular formula and weight. High-resolution mass spectrometry (HR-MS) provides an accurate experimental value for the mass-to-charge ratio of the protonated molecule [M+H]⁺.

PropertyValueSource
Molecular Formula C₁₃H₁₂N₂O₂[1]
Calculated [M+H]⁺ 229.0972[1]
Observed [M+H]⁺ 229.0975[1]

Synthesis of 4-methoxy-N-pyridin-2-ylbenzamide: A Step-by-Step Protocol

The synthesis of 4-methoxy-N-pyridin-2-ylbenzamide can be achieved through the amidation of 4-methoxybenzoic acid with 2-aminopyridine. The following protocol is a representative method for its preparation.

Experimental Protocol:
  • Reactant Preparation: In a suitable reaction vessel, dissolve 4-methoxybenzoic acid and a coupling agent (e.g., HATU or HBTU) in an appropriate aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: To the activated acid solution, add 2-aminopyridine and a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction.

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-methoxy-N-pyridin-2-ylbenzamide.

Causality Behind Experimental Choices:
  • Coupling Agents (HATU/HBTU): These reagents are highly efficient for amide bond formation by activating the carboxylic acid, leading to faster reaction times and higher yields compared to other methods.

  • Aprotic Solvents (DMF/DCM): These solvents are chosen for their ability to dissolve the reactants and for their inertness under the reaction conditions, preventing unwanted side reactions.

  • Base (TEA/DIPEA): The addition of a base is crucial to neutralize the acidic byproducts of the reaction, which would otherwise protonate the 2-aminopyridine and inhibit its nucleophilic attack.

A generalized workflow for the synthesis of 4-methoxy-N-pyridin-2-ylbenzamide.

Spectroscopic Characterization

The structural integrity of the synthesized 4-methoxy-N-pyridin-2-ylbenzamide is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR (300 MHz, CDCl₃):

  • δ 9.07 (s, 1H): This singlet corresponds to the amide proton (-NH-).

  • δ 8.39 (d, J = 8.4 Hz, 1H), 8.20 (d, J = 4.4 Hz, 1H), 7.77-7.71 (m, 1H), 7.05-7.01 (m, 1H): These signals are characteristic of the protons on the pyridin-2-yl ring.

  • δ 7.92 (d, J = 8.9 Hz, 2H), 6.96 (d, J = 8.9 Hz, 2H): These doublets represent the aromatic protons on the 4-methoxyphenyl ring.

  • δ 3.86 (s, 3H): This singlet is attributed to the protons of the methoxy group (-OCH₃).[1]

¹³C NMR (75 MHz, CDCl₃): The carbon spectrum shows characteristic peaks for the carbonyl carbon, the aromatic carbons of both rings, and the methoxy carbon.

  • δ 165.5, 162.9, 152.0, 147.8, 138.6, 129.4, 126.5, 119.7, 114.4, 114.1, 55.6: These peaks correspond to the different carbon atoms in the molecule.[1]

Potential Biological Significance and Future Directions

While specific biological activity for 4-methoxy-N-pyridin-2-ylbenzamide is not extensively documented, the broader class of N-aryl benzamides has attracted significant attention in medicinal chemistry due to their diverse pharmacological activities.

The structural motif of an amide linkage between two aromatic rings is a common feature in many biologically active compounds. This scaffold allows for a variety of substitutions on either ring, enabling the fine-tuning of physicochemical properties and biological targets.

Potential biological activities of the N-aryl benzamide scaffold.

Given the structural similarities to other bioactive molecules, 4-methoxy-N-pyridin-2-ylbenzamide presents an interesting candidate for further investigation in several areas:

  • Anticancer Research: Many benzamide derivatives have been explored as inhibitors of various kinases and other enzymes involved in cancer progression.

  • Antimicrobial Drug Discovery: The N-aryl benzamide scaffold has been identified in compounds with antibacterial and antifungal properties.

  • Enzyme Inhibition Studies: The specific arrangement of functional groups in 4-methoxy-N-pyridin-2-ylbenzamide may allow it to interact with the active sites of various enzymes, making it a candidate for inhibitor screening.

Future research should focus on the synthesis of a library of analogs with modifications on both the benzoyl and pyridinyl rings to establish a structure-activity relationship (SAR). In vitro and in vivo studies will be essential to determine the specific biological targets and therapeutic potential of this compound class.

References

  • Chemodivergent Synthesis of N-(Pyridin-2-yl)amides and 3 - Supporting Information. (n.d.).

Sources

4-methoxy-N-pyridin-2-ylbenzamide melting point and physical data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-methoxy-N-pyridin-2-ylbenzamide: Synthesis, Characterization, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 4-methoxy-N-pyridin-2-ylbenzamide, a heterocyclic aromatic amide of significant interest in medicinal chemistry and materials science. Synthesized through a robust nucleophilic acyl substitution, its structure is confirmed by a suite of analytical techniques. The compound's physical properties, particularly its melting point and crystalline nature, are dictated by strong intermolecular hydrogen bonding and π-π stacking interactions, which are explored through comparative analysis with crystallographically characterized analogs. As a scaffold, the N-arylbenzamide motif is a cornerstone in the development of targeted therapeutics, including kinase inhibitors. This document serves as a resource for researchers, offering detailed protocols for its synthesis and characterization, and contextualizing its relevance within modern drug discovery programs.

Physicochemical and Structural Properties

4-methoxy-N-pyridin-2-ylbenzamide is a stable, crystalline solid at ambient temperature. Its core structure consists of a central amide linkage connecting a 4-methoxyphenyl ring to a pyridine-2-yl moiety. This arrangement facilitates a unique combination of electronic and steric properties that are pivotal to its function in various chemical and biological systems.

Core Physical Data

The fundamental physical and chemical properties of the compound are summarized below. The observed variation in melting point is typical and can be attributed to minor differences in purity or the presence of different crystalline polymorphs, which can arise from variations in crystallization conditions.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₂N₂O₂[1][2]
Molecular Weight 228.25 g/mol -
Melting Point 118 - 123 °C-
Appearance White to off-white crystalline solid(Typical)
Solubility Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in lower alcohols (e.g., ethanol); insoluble in water.(Inferred)
Structural Insights from Analog Crystallography

While a dedicated single-crystal X-ray structure for the title compound is not publicly available, extensive data from closely related analogs, such as 4-methoxy-N-phenylbenzamide[3] and 4-Methyl-N-pyridin-2-yl-benzamide[2], provide critical insights into its likely solid-state conformation.

The central amide (C-N) bond possesses a partial double-bond character, leading to restricted rotation and a relatively planar geometry.[4] In the crystal lattice, molecules are expected to be linked by intermolecular N—H⋯O hydrogen bonds between the amide proton (donor) and the carbonyl oxygen (acceptor) of an adjacent molecule, forming characteristic chains or networks.[3] The dihedral angle between the pyridinyl and methoxybenzene rings is significant, preventing full planarity of the molecule. This twisted conformation, combined with hydrogen bonding, governs the crystal packing and contributes to its defined melting point and thermodynamic stability.

Synthesis and Purification

The synthesis of 4-methoxy-N-pyridin-2-ylbenzamide is reliably achieved via the Schotten-Baumann reaction, a classic method for amide formation. This involves the nucleophilic acyl substitution of a reactive acyl donor, 4-methoxybenzoyl chloride, with the primary amine, 2-aminopyridine.

Synthesis Pathway: Nucleophilic Acyl Substitution

The reaction mechanism proceeds through the attack of the exocyclic nitrogen of 2-aminopyridine on the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is employed to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Detailed Experimental Protocol: Synthesis
  • Reagents: 2-aminopyridine (1.0 eq), 4-methoxybenzoyl chloride (1.05 eq), Pyridine (dried, 3.0 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • To a stirred solution of 2-aminopyridine in anhydrous DCM under an inert atmosphere (N₂), add pyridine at 0 °C (ice bath).

    • Slowly add a solution of 4-methoxybenzoyl chloride in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes. Maintain the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

Purification Protocol: Recrystallization

Recrystallization is an essential technique to enhance the purity of the synthesized compound by leveraging differences in solubility at varying temperatures.[5] The choice of solvent is critical; an ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room or lower temperatures.

  • Solvent System Selection: A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective for N-aryl benzamides.[6] Ethanol is a good starting point due to its ability to dissolve the compound when hot and its lower solvating power when cooled.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes before performing a hot filtration to remove the charcoal.[6]

    • Allow the hot, clear filtrate to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.

    • Dry the crystals under vacuum to remove residual solvent.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 1. Dissolve 2-Aminopyridine & Pyridine in DCM B 2. Add 4-Methoxybenzoyl Chloride at 0°C A->B C 3. Stir at Room Temp (12-16h) B->C D 4. Aqueous Workup (NaHCO₃, Brine) C->D E 5. Dry & Concentrate D->E F 6. Dissolve Crude in Hot Ethanol E->F Crude Product G 7. Slow Cooling & Crystallization F->G H 8. Vacuum Filtration G->H I 9. Dry Crystals H->I J 4-methoxy-N- pyridin-2-ylbenzamide I->J Purified Product

Caption: Synthesis and purification workflow for 4-methoxy-N-pyridin-2-ylbenzamide.

Structural Characterization and Validation

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and purity of the final compound. This involves a combination of spectroscopic methods to probe different aspects of the molecular architecture.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of 4-methoxy-N-pyridin-2-ylbenzamide is expected to show characteristic absorption bands.

  • N-H Stretch: A moderate to sharp band around 3300-3250 cm⁻¹, indicative of the secondary amide N-H group.

  • C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

  • C=O (Amide I) Stretch: A strong, sharp absorption band in the region of 1680-1660 cm⁻¹, characteristic of a secondary amide carbonyl.[7]

  • C-O-C (Ether) Stretch: Asymmetric and symmetric stretching bands for the aryl-alkyl ether (methoxy group) are expected around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR (DMSO-d₆, 400 MHz) - Predicted Chemical Shifts (δ, ppm):

    • ~10.5-10.0 (s, 1H): Amide N-H proton, typically broad.

    • ~8.4-7.0 (m, 8H): Aromatic protons from both the pyridine and methoxybenzene rings. The protons ortho to the methoxy group will be the most upfield, while the proton ortho to the pyridinic nitrogen will be the most downfield.

    • ~3.8 (s, 3H): Methoxy (-OCH₃) protons, a sharp singlet.[8]

  • ¹³C NMR (DMSO-d₆, 101 MHz) - Predicted Chemical Shifts (δ, ppm):

    • ~165: Amide carbonyl carbon (C=O).

    • ~160: Aromatic carbon attached to the methoxy group.

    • ~155-114: Remaining aromatic carbons.

    • ~55: Methoxy carbon (-OCH₃).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI), the expected molecular ion peak would be:

  • [M+H]⁺: Calculated for C₁₃H₁₃N₂O₂⁺: m/z 229.0977. The detection of this ion confirms the elemental composition.

Characterization and Validation Workflow

G cluster_methods Analytical Methods cluster_outputs Validation Data Input Purified Solid IR FT-IR Spectroscopy Input->IR NMR ¹H & ¹³C NMR Input->NMR MS Mass Spectrometry (ESI-MS) Input->MS MP Melting Point Analysis Input->MP IR_Data Functional Groups Confirmed (N-H, C=O, C-O-C) IR->IR_Data NMR_Data Structural Framework Verified (Proton/Carbon Environment) NMR->NMR_Data MS_Data Molecular Weight Confirmed (m/z = 229.0977) MS->MS_Data MP_Data Purity Assessment (Sharp Melting Range) MP->MP_Data Final Structure & Purity Validated

Caption: Workflow for the structural validation and purity assessment of the final compound.

Relevance in Medicinal Chemistry and Drug Development

The N-arylbenzamide scaffold is a privileged structure in medicinal chemistry, recognized for its metabolic stability, synthetic accessibility, and ability to engage in key hydrogen bonding interactions with biological targets.[4][9]

  • Kinase Inhibition: The benzamide core is a component of numerous kinase inhibitors. For instance, derivatives of 5-substituent-N-arylbenzamide have been developed as potent and selective inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a therapeutic target for Parkinson's disease.[10] The pyridine ring can act as a hydrogen bond acceptor, while the methoxy-substituted ring can be modified to optimize pharmacokinetic properties.

  • Hormone Receptor Modulation: Simple N-arylbenzamides have been identified as novel agonists for the estrogen receptor (ER), demonstrating the scaffold's utility in developing hormone modulators.[4][9]

  • General Drug Discovery: The versatility of the amide linkage allows for the generation of large chemical libraries for screening against various biological targets.[4] The specific combination of a methoxy-substituted phenyl ring and a pyridinyl group in 4-methoxy-N-pyridin-2-ylbenzamide offers a balance of lipophilicity and hydrogen bonding potential, making it an attractive fragment or lead compound in drug discovery campaigns.[11]

Conclusion

4-methoxy-N-pyridin-2-ylbenzamide is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and materials science. Its synthesis is straightforward, and its structure can be rigorously validated using standard analytical techniques. The physicochemical properties, governed by its distinct structural motifs, make it an exemplary model for studying the relationship between molecular structure, solid-state packing, and macroscopic properties. The established importance of the N-arylbenzamide scaffold in drug development ensures that this compound and its derivatives will continue to be valuable tools for researchers aiming to create novel therapeutic agents.

References

  • Caldarelli, A., Minazzi, P., Canonico, P. L., Genazzani, A. A., & Giovenzana, G. B. (2013). N-arylbenzamides: extremely simple scaffolds for the development of novel estrogen receptor agonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 148-152. [Link]

  • Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iran J Pharm Res, 16(1), e124907. [Link]

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (2015). Molecules, 20(9), 16446-16464. [Link]

  • Caldarelli, A., Minazzi, P., Canonico, P. L., Genazzani, A. A., & Giovenzana, G. B. (2011). N-Arylbenzamides: extremely simple scaffolds for the development of novel estrogen receptor agonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 148-152. [Link]

  • Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters, 27(17), 4127-4132. [Link]

  • Ren, Y-M., et al. (2012). Crystal structure of 4-methoxy-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1429. [Link]

  • Evaluation of drug likeliness of (Z)-4-((4-hydroxy-3-methoxy benzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-o. (2021). Journal of Molecular Structure, 1239, 130514. [Link]

  • Coles, S. J., Threlfall, T. L., Mayer, T. A., & Hursthouse, M. B. (2000). 4-Methyl-N-pyridin-2-yl-benzamide. eCrystals - University of Southampton. [Link]

  • Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues. (2016).
  • Innovative Strategies Enable Cross-Coupling of Fatty Amide Reduction Radicals Through Iridium-Photorelay Catalysis. (2026, February 18). BIOENGINEER.ORG. [Link]

Sources

Technical Guide: p-Anisyl-N-(2-pyridyl)amide Synonyms, Nomenclature, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

p-Anisyl-N-(2-pyridyl)amide is a specialized organic intermediate primarily utilized in medicinal chemistry for the development of kinase inhibitors and glucokinase activators. Its nomenclature often presents ambiguity due to the non-IUPAC descriptor "p-anisyl," which can refer to either a 4-methoxyphenyl group or a 4-methoxybenzoyl (p-anisoyl) moiety.

This guide definitively resolves these nomenclature challenges, establishing the core identity as 4-methoxy-N-(pyridin-2-yl)benzamide (CAS 14547-81-0). It provides a rigorous analysis of its structural properties, validated synthesis protocols, and applications in drug discovery.

Part 1: Chemical Identity & Nomenclature[1]

Resolving the Nomenclature Ambiguity

The term "p-anisyl" is a historical trivial name that requires precise definition in the context of amides.

  • Interpretation A (Correct Standard): "p-Anisyl" refers to the acyl group derived from p-anisic acid (4-methoxybenzoic acid). The compound is an amide formed between p-anisic acid and 2-aminopyridine.

  • Interpretation B (Alternative Isomer): "p-Anisyl" refers to the 4-methoxyphenyl amine group. This would imply N-(4-methoxyphenyl)picolinamide.

Consensus: In chemical catalogs and patent literature, "p-anisylamide" is synonymous with 4-methoxybenzamide. Therefore, p-anisyl-N-(2-pyridyl)amide is the N-substituted derivative of 4-methoxybenzamide.

Core Identifiers
PropertySpecification
Preferred IUPAC Name 4-Methoxy-N-(pyridin-2-yl)benzamide
Common Synonyms N-(2-Pyridyl)-p-anisamide; 4-Methoxy-N-2-pyridinylbenzamide
CAS Registry Number 14547-81-0
Molecular Formula C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol
SMILES COc1ccc(cc1)C(=O)Nc2ccccn2
InChI Key Standard InChI Key for the benzamide isomer
Structural Connectivity

The following diagram illustrates the connectivity and functional groups, highlighting the critical amide linkage between the electron-rich anisole ring and the electron-deficient pyridine ring.

ChemicalStructure cluster_0 Functional Features Anisyl p-Anisyl Group (4-Methoxybenzoyl) Linker Amide Linkage (-CO-NH-) Anisyl->Linker C-C Bond Pyridyl 2-Pyridyl Group (Pyridine Ring) Linker->Pyridyl N-C Bond Feature1 H-Bond Donor (NH) Feature2 H-Bond Acceptor (N_py) Feature3 Methoxy Donor (-OMe)

Figure 1. Structural connectivity of 4-Methoxy-N-(pyridin-2-yl)benzamide, highlighting the donor-acceptor motifs.

Part 2: Structural Analysis & Isomerism

Intramolecular Hydrogen Bonding

The N-(2-pyridyl)amide scaffold exhibits a distinct conformational preference due to an intramolecular hydrogen bond between the amide nitrogen proton and the pyridine ring nitrogen.

  • Effect: This planarizes the molecule, increasing lipophilicity and membrane permeability, which is critical for its function as a drug scaffold.

  • Tautomerism: While the amide form is dominant, the 2-aminopyridine moiety allows for minor iminol tautomer contributions under specific pH conditions, influencing binding affinity in kinase pockets.

Pharmacophore Features[2]
  • Lipophilic Domain: The p-anisyl ring provides hydrophobic bulk and van der Waals contact points.

  • H-Bonding Domain: The amide-pyridine motif acts as a bidentate ligand, capable of chelating metals or forming dual H-bonds with enzyme active site residues (e.g., the hinge region of kinases).

Part 3: Synthesis & Experimental Protocols

Method A: Acid Chloride Coupling (Standard Protocol)

This method is preferred for high yield and purity. It utilizes p-anisoyl chloride and 2-aminopyridine.

Reagents:

  • p-Anisoyl chloride (1.1 eq)

  • 2-Aminopyridine (1.0 eq)

  • Triethylamine (Et₃N) or Pyridine (Base/Solvent)

  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Preparation: Dissolve 2-aminopyridine (10 mmol) in dry DCM (20 mL) containing Et₃N (12 mmol). Cool to 0°C under nitrogen atmosphere.

  • Addition: Dropwise add a solution of p-anisoyl chloride (11 mmol) in DCM (5 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Quench with water. Wash the organic layer with saturated NaHCO₃ (to remove acid) and brine.

  • Purification: Dry over MgSO₄, concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash chromatography.

Method B: Direct Amidation (Green Chemistry)

Uses carboxylic acid activation to avoid moisture-sensitive acid chlorides.

Reagents:

  • p-Anisic acid

  • 2-Aminopyridine[1]

  • EDC·HCl / HOBt (Coupling agents)

  • DMF (Solvent)

SynthesisWorkflow Start Start: 2-Aminopyridine Mix Step 1: Dissolve in DCM (0°C) Start->Mix Reagent Reagent: p-Anisoyl Chloride React Step 2: Dropwise Addition & Stir (RT, 4h) Reagent->React Base Base: Et3N / Pyridine Base->Mix Mix->React Workup Step 3: Wash (NaHCO3, Brine) React->Workup Purify Step 4: Recrystallization (EtOH) Workup->Purify Product Final Product: 4-Methoxy-N-(pyridin-2-yl)benzamide Purify->Product

Figure 2. Step-by-step synthesis workflow for the acid chloride coupling method.

Part 4: Applications in Drug Discovery

Glucokinase Activators (GKAs)

Research indicates that N-heteroaryl benzamides, including the p-anisyl-N-(2-pyridyl)amide scaffold, function as allosteric activators of Glucokinase (GK).

  • Mechanism: The compound binds to the allosteric site of GK, stabilizing the active conformation and increasing the enzyme's affinity for glucose.

  • Therapeutic Potential: Treatment of Type 2 Diabetes by enhancing insulin secretion and hepatic glucose uptake.

Kinase Inhibition

The 2-aminopyridine amide motif is a "privileged structure" in kinase inhibitors. It mimics the adenine ring of ATP, allowing it to bind to the hinge region of various protein kinases.

  • Targeting: The 4-methoxy group can be modified to extend into the hydrophobic back-pocket of the enzyme, improving selectivity.

References

  • Grewal, A. S., et al. (2019).[1] N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Bioorganic Chemistry. Retrieved from [Link]

  • PubChem. (2025). 4-Methoxybenzamide (p-Anisamide) Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Aliabadi, A., et al. (2017).[2][3] Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives. Iran J Pharm Res.[4][5][2][3][6][7] Retrieved from [Link]

Sources

Operational Safety & Technical Guide: 4-Methoxy-N-(pyridin-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

The "Why" – Research Utility: 4-Methoxy-N-(pyridin-2-yl)benzamide is a functionalized benzamide derivative often utilized as a scaffold in medicinal chemistry.[1] Its structure combines the electron-rich 4-methoxybenzene ring with a pyridine moiety, making it a valuable intermediate for synthesizing kinase inhibitors, GPCR ligands, and potential glucokinase activators.

The "What" – Chemical Profile: Unlike commodity chemicals with established safety data sheets (SDS), this compound is frequently synthesized de novo in research settings. Consequently, no standardized commercial SDS exists. This guide constructs a Composite Safety Profile based on Structure-Activity Relationships (SAR) and the toxicology of its metabolic precursors (Read-Across Principle).

Chemical Identification Table
PropertySpecification
IUPAC Name 4-Methoxy-N-(pyridin-2-yl)benzamide
Common Synonyms N-(2-Pyridyl)-p-anisamide; 4-Methoxy-N-2-pyridinylbenzamide
CAS Number Not widely listed (Treat as Novel/Research Substance)
Molecular Formula C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol
SMILES COc1ccc(cc1)C(=O)Nc2ccccn2
Physical State Solid (Crystalline powder)
Predicted LogP ~2.3 (Moderate Lipophilicity)
Solubility Low in water; Soluble in DMSO, DMF, DCM, Methanol

Part 2: Hazard Identification & Toxicology (The "Black Box" Approach)

Senior Scientist Insight: Never assume a lack of data equals a lack of toxicity. This molecule contains a 2-aminopyridine motif masked by an amide bond. In vivo hydrolysis (by amidases) or specific metabolic conditions could release free 2-aminopyridine, a known neurotoxin. Therefore, this guide mandates handling this compound with the precautions reserved for Category 3 Acute Toxins .

GHS Classification (Inferred)

Based on component toxicity (4-Methoxybenzoic acid + 2-Aminopyridine)

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat. 4 (Warning)H302: Harmful if swallowed.[2][3]
Skin Corrosion/Irritation Cat.[2][3] 2 (Warning)H315: Causes skin irritation.[2][3][4]
Eye Damage/Irritation Cat. 2A (Warning)H319: Causes serious eye irritation.[3][4]
STOT - Single Exposure Cat. 3 (Warning)H335: May cause respiratory irritation.[2][5]
Aquatic Toxicity Cat. 3 (Chronic)H412: Harmful to aquatic life with long-lasting effects.[6]
Toxicology Logic (Read-Across)
  • Pyridine Moiety: Pyridines are readily absorbed through the skin. 2-Aminopyridine is highly toxic (LD50 ~200 mg/kg in rats) and can cause convulsions.

  • Benzamide Moiety: Generally lower toxicity, but the para-methoxy group increases electron density, potentially altering metabolic oxidation rates (CYP450 interactions).

Part 3: Synthesis & Handling Workflow

Core Directive: The following protocol uses the Acid Chloride Method . This is preferred over coupling agents (EDC/NHS) for this specific substrate because the nucleophilicity of 2-aminopyridine is relatively low (due to the pyridine ring nitrogen withdrawing electron density). The acid chloride provides the necessary reactivity boost.

Synthesis Protocol (Self-Validating)

Reagents:

  • 4-Methoxybenzoyl chloride (1.1 equiv)

  • 2-Aminopyridine (1.0 equiv)

  • Triethylamine (Et₃N) or Pyridine (Base/Solvent)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 2-aminopyridine (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Et₃N (1.5 equiv). Cool the mixture to 0°C in an ice bath.

  • Acylation: Add 4-methoxybenzoyl chloride (1.1 equiv) dropwise over 15 minutes. Why? To prevent exotherm-driven side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Validation (TLC): Check consumption of 2-aminopyridine (Mobile phase: 5% MeOH in DCM).

  • Quench: Add saturated NaHCO₃ solution.

  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water or Flash Column Chromatography (Hexane/EtOAc gradient).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Reagent Prep (Anhydrous Conditions) Reaction Acylation Reaction (DCM, 0°C -> RT, 4-12h) Start->Reaction Add Acid Chloride Check TLC Validation (Is SM consumed?) Reaction->Check Check->Reaction No (Add catalyst/Time) Quench Quench & Workup (Sat. NaHCO3 / Extraction) Check->Quench Yes Purify Purification (Recrystallization or FCC) Quench->Purify Final Final Product 4-Methoxy-N-(pyridin-2-yl)benzamide Purify->Final Yield Calculation

Figure 1: Step-by-step synthesis workflow for the acylation of 2-aminopyridine.

Part 4: Emergency Response & Disposal[7]

Trustworthiness: This section assumes the "Worst Case" scenario (exposure to the hydrolyzed aminopyridine core).

First Aid Measures
Exposure RouteImmediate ActionRationale
Inhalation Move to fresh air.[4] Oxygen if breathing is difficult.Dust may cause rapid respiratory irritation or systemic absorption.
Skin Contact Wash with soap and water for 15 minutes . Discard contaminated clothing.[2][4][5]Pyridine derivatives penetrate skin easily; rapid removal prevents neurotoxic effects.
Eye Contact Rinse cautiously with water for 15 minutes.[2][6] Remove contact lenses.[2][5]Benzamides are irritants; prevents corneal damage.
Ingestion Do NOT induce vomiting. Rinse mouth. Call Poison Control immediately.Risk of aspiration and rapid systemic uptake.
Safety Decision Tree

SafetyTree Exposure Exposure Incident Type Identify Type Exposure->Type Spill Spill (>1g) Type->Spill Environmental Personal Personal Contamination Type->Personal Human ActionSpill Evacuate Area Ventilate Use Nitrile Gloves + P2 Mask Spill->ActionSpill ActionSkin Wash 15 min Seek Medical Attn Personal->ActionSkin Skin ActionEye Flush 15 min Ophthalmologist Personal->ActionEye Eyes

Figure 2: Decision logic for handling exposure incidents or spills.

Disposal[6]
  • Waste Stream: Halogen-free organic solvents (if pure).

  • Protocol: Dissolve in a combustible solvent (Acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Never: Do not flush down the drain. The pyridine ring is toxic to aquatic microorganisms.

References

  • PubChem. Compound Summary: N-(4-Methoxybenzyl)pyridin-2-amine (Structural Analog).[7] National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: 2-Aminopyridine (Toxicological Reference).[7][Link]

  • ResearchGate. Synthesis of N-(pyridin-2-yl)benzamide derivatives.[Link]

Sources

Methodological & Application

Synthesis of 4-methoxy-N-pyridin-2-ylbenzamide from 4-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 4-Methoxy-N-(pyridin-2-yl)benzamide

Executive Summary & Strategic Context

This guide details the synthesis of 4-methoxy-N-(pyridin-2-yl)benzamide via the acylation of 2-aminopyridine with 4-methoxybenzoyl chloride. This scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a hinge-binding motif in kinase inhibitors (e.g., Vismodegib analogs) and allosteric modulators of GPCRs.

Key Technical Challenges:

  • Nucleophilicity: 2-Aminopyridine is significantly less nucleophilic than alkyl amines due to the electron-withdrawing nature of the pyridine ring and resonance delocalization of the exocyclic amine lone pair.

  • Regioselectivity: Acylation can kinetically occur at the ring nitrogen (forming an unstable imino-anhydride) before rearranging to the thermodynamically stable exocyclic amide.

  • Purification: The presence of unreacted 2-aminopyridine can be difficult to remove via standard silica chromatography due to "streaking"; therefore, a chemical workup strategy is prioritized.

Reaction Mechanism & Critical Analysis

Unlike standard aliphatic amine couplings, the acylation of 2-aminopyridine involves a competition between the ring nitrogen (


) and the exocyclic nitrogen (

).
  • Basicity vs. Nucleophilicity: The

    
     of the ring nitrogen in 2-aminopyridine is 
    
    
    
    , whereas the exocyclic amine is non-basic due to resonance. However, under neutral conditions, the
    
    
    is often the kinetic nucleophile.
  • The Rearrangement Pathway: Research suggests that in aprotic solvents (like DCM), the acyl chloride may first attack the

    
    , forming a cationic intermediate. This intermediate rapidly rearranges via an intramolecular acyl migration to the 
    
    
    
    position to restore aromaticity and form the stable amide product.
  • Base Selection: A non-nucleophilic base (Triethylamine or DIPEA) is required to scavenge the HCl byproduct. Pyridine can serve as both solvent and base but requires more rigorous workup.

Visual 1: Mechanistic Pathway

Figure 1 illustrates the kinetic attack at the ring nitrogen followed by the thermodynamic rearrangement.

ReactionMechanism Reactants Reactants (2-AP + Acid Chloride) TS1 Kinetic Attack (Ring Nitrogen) Reactants->TS1 Fast Intermediate Cationic N-Acyl Intermediate TS1->Intermediate -Cl⁻ Rearrangement Intramolecular Acyl Migration Intermediate->Rearrangement Base Product Thermodynamic Product (Exocyclic Amide) Rearrangement->Product Stable

Caption: Kinetic N-ring acylation followed by thermodynamic rearrangement to the exocyclic amide.

Experimental Protocols

Two methods are provided. Method A is the standard protocol for high purity and scalability. Method B is a high-throughput variant.

Materials Table
ReagentMW ( g/mol )Equiv.[1]DensityHazards
2-Aminopyridine 94.111.0SolidToxic, Irritant
4-Methoxybenzoyl chloride 170.591.11.19 g/mL (liq)Corrosive, Moisture Sensitive
Triethylamine (TEA) 101.191.20.726 g/mLFlammable, Corrosive
Dichloromethane (DCM) 84.93Solvent-Volatile, Carcinogen susp.
DMAP 122.170.05SolidToxic (Catalyst)
Method A: Standard Anhydrous Coupling (Recommended)

Best for: Gram-scale synthesis, high purity requirements.

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add 2-aminopyridine (1.88 g, 20.0 mmol, 1.0 eq) and DMAP (122 mg, 1.0 mmol, 0.05 eq) to the flask. Dissolve in anhydrous DCM (60 mL).

  • Base Addition: Add Triethylamine (3.35 mL, 24.0 mmol, 1.2 eq) via syringe. Cool the mixture to 0°C using an ice/water bath.

  • Acylation: Dilute 4-methoxybenzoyl chloride (3.75 g, 22.0 mmol, 1.1 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Note: The solution may turn yellow or precipitate a white solid (TEA·HCl).

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 4–6 hours.

    • Validation: Check TLC (50% EtOAc/Hexanes). Product

      
      ; 2-AP 
      
      
      
      .
  • Quench: Add saturated aqueous

    
     (30 mL) and stir vigorously for 10 minutes to hydrolyze excess acid chloride.
    

Workup & Purification Strategy

The physicochemical properties of the pyridine ring allow for a "chemical purification" strategy that avoids column chromatography in many cases.

Visual 2: Purification Logic Tree

PurificationFlow Crude Crude Reaction Mixture (DCM Phase) Wash1 Wash: Sat. NaHCO₃ Crude->Wash1 Sep1 Organic Layer (Contains Product + Amine) Wash1->Sep1 Aqueous1 Aqueous Waste (4-Methoxybenzoic acid salt) Wash1->Aqueous1 Wash2 Wash: 0.5M HCl (Cold) Sep1->Wash2 Critical Step Sep2 Organic Layer (Purified Product) Wash2->Sep2 Aqueous2 Aqueous Waste (Unreacted 2-Aminopyridine·HCl) Wash2->Aqueous2 Removes SM Cryst Recrystallization (Ethanol/Water) Sep2->Cryst

Caption: Chemical workup exploiting the basicity difference between product and starting material.

Detailed Workup Protocol:

  • Transfer: Pour reaction mixture into a separatory funnel.

  • Base Wash: Wash with Sat.

    
     (
    
    
    
    mL). This removes the hydrolyzed 4-methoxybenzoic acid.
  • Acid Wash (Critical): Wash rapidly with cold 0.5 M HCl (

    
     mL).
    
    • Why? The

      
       of 2-aminopyridine is ~6.[2]9. The 
      
      
      
      of the amide product is significantly lower (protonation occurs at the pyridine nitrogen, but the amide electron withdrawal reduces basicity). A quick, dilute acid wash removes unreacted amine without protonating/extracting the product. Do not prolong contact.
  • Drying: Wash with Brine (

    
     mL), dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
  • Recrystallization: If the solid is off-white, recrystallize from hot Ethanol/Water (9:1).

Analytical Validation

Verify the identity of the synthesized compound using the following parameters.

TechniqueExpected Signal / ResultInterpretation
1H NMR (DMSO-d6)

10.55 (s, 1H)
Amide N-H proton (deshielded).

8.40 (d, 1H), 8.20 (d, 1H)
Pyridine ring protons (ortho to N).

8.05 (d, 2H), 7.05 (d, 2H)
Benzoyl aromatic protons (AA'BB' system).

3.84 (s, 3H)
Methoxy group (-OCH3).
LC-MS (ESI+) [M+H]+ = 229.09Calculated MW: 228.25.
Appearance White crystalline solidMelting Point range: 120–122°C.

Troubleshooting & Optimization

  • Problem: Low Yield / Sticky Gum.

    • Cause: Moisture in the acid chloride or incomplete rearrangement of the intermediate.

    • Solution: Ensure DCM is anhydrous.[3] If gum forms, sonicate with minimal cold ether to induce precipitation.

  • Problem: Bis-acylation.

    • Cause: Excess acid chloride and high temperatures.

    • Solution: Maintain strict 0°C during addition. Use exactly 1.1 equivalents of acid chloride.

  • Problem: Product stuck in aqueous layer during acid wash.

    • Cause: Acid was too concentrated (protonated the pyridine ring of the product).

    • Solution: Use 0.1 M HCl or Citric Acid buffer (pH 4–5) instead of 0.5 M HCl.

References

  • Deady, L. W., & Stillman, D. C. (1979). Mechanisms for the Benzoylation of 2-Aminopyridine. Australian Journal of Chemistry, 32(2), 381–386.[4] Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • BenchChem. (2025).[5] Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride. Application Note. Link

  • RSC Publishing. (2025). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds. RSC Advances. Link

Sources

Advanced Protocol: Amide Coupling of 2-Aminopyridine and Anisic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocols for the amide coupling of 2-aminopyridine (nucleophile) and anisic acid (4-methoxybenzoic acid, electrophile). Unlike standard aliphatic amine couplings, this reaction is complicated by the reduced nucleophilicity of the exocyclic amine and the competitive acylation of the pyridine ring nitrogen. We present three distinct methodologies: (A) HATU-mediated coupling for high-throughput discovery, (B) POCl₃/Pyridine activation for robust scale-up, and (C) T3P® (Propylphosphonic anhydride) for green chemistry compliance.

Introduction & Mechanistic Challenges

The Nucleophilicity Paradox

The coupling of 2-aminopyridine is non-trivial compared to aniline or benzylamine. The pyridine ring exerts a strong electron-withdrawing effect, significantly lowering the pKa of the exocyclic amine (~6.86 for the conjugate acid) compared to typical primary amines (~10).

Regioselectivity: The "Ring Nitrogen" Trap

A common failure mode in this synthesis is the initial attack of the activated acyl species by the ring nitrogen (N1), forming an unstable N-acylpyridinium intermediate. While this intermediate can sometimes rearrange to the desired product (Dimroth-like rearrangement), it often hydrolyzes back to starting materials during aqueous workup or leads to stable, undesired byproducts if not managed correctly.

Key Success Factor: The choice of base and solvent must favor the deprotonation and tautomerization that renders the exocyclic amine the active nucleophile.

Mechanistic Visualization

The following diagram illustrates the competitive pathways and the energy landscape of the coupling reaction.

ReactionMechanism Start Reactants: 2-Aminopyridine + Anisic Acid Activation Activated Ester/Acyl Chloride Start->Activation Coupling Agent Path_N_Ring Path A: Ring N-Attack (Kinetic Product) Activation->Path_N_Ring Fast, Reversible Path_N_Exo Path B: Exocyclic N-Attack (Thermodynamic Product) Activation->Path_N_Exo Slower, Irreversible Intermediate_Unstable N-Acylpyridinium Salt (Unstable) Path_N_Ring->Intermediate_Unstable Intermediate_Unstable->Start Hydrolysis Product Final Amide: N-(pyridin-2-yl)-4-methoxybenzamide Intermediate_Unstable->Product Rearrangement (High T) Path_N_Exo->Product

Caption: Mechanistic pathway showing the competition between kinetic ring N-acylation and thermodynamic exocyclic amide formation.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Best for: Small scale (10–100 mg), high value substrates, library synthesis.

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen for its high reactivity, capable of forcing the reaction with weak nucleophiles like 2-aminopyridine.

Reagents:

  • Anisic acid (1.0 equiv)

  • 2-Aminopyridine (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Procedure:

  • Dissolve anisic acid (1.0 mmol) in anhydrous DMF (3 mL) in a dried vial.

  • Add DIPEA (3.0 mmol) and stir for 5 minutes to generate the carboxylate.

  • Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 10–15 minutes to ensure formation of the active ester.

  • Add 2-aminopyridine (1.2 mmol).

  • Stir at 60°C for 4–16 hours. Note: Elevated temperature is crucial. Room temperature reactions often stall or yield the N-ring acyl intermediate.

  • Workup: Dilute with EtOAc (20 mL), wash with saturated NaHCO₃ (2x), water (2x), and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient, typically elutes at 30–50% EtOAc).

Protocol B: POCl₃/Pyridine Activation (Scale-Up)

Best for: Gram to Multi-gram scale, cost-efficiency, robustness.

Rationale: Phosphorus oxychloride (POCl₃) generates the acid chloride in situ or a mixed anhydride. Pyridine serves a dual role: it acts as the solvent/base and, crucially, forms a reactive N-acylpyridinium salt that transfers the acyl group to the 2-aminopyridine. This method bypasses the low reactivity of the amine.

Reagents:

  • Anisic acid (1.0 equiv)

  • 2-Aminopyridine (1.0 equiv)

  • POCl₃ (1.1 equiv)

  • Pyridine (Dry solvent grade)

Procedure:

  • Dissolve anisic acid (10 mmol) and 2-aminopyridine (10 mmol) in dry pyridine (20 mL) at 0°C under nitrogen.

  • Add POCl₃ (11 mmol) dropwise via syringe over 10 minutes. Caution: Exothermic reaction.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Quench: Pour the reaction mixture slowly into crushed ice/water (100 mL) with vigorous stirring.

  • Isolation: The product often precipitates as a solid. Filter and wash with water.

  • Alternative Workup: If oil forms, extract with DCM (3 x 50 mL), wash with 1M HCl (to remove residual pyridine), then NaHCO₃.

  • Purification: Recrystallization from Ethanol/Water or Toluene.

Protocol C: T3P® (Propylphosphonic Anhydride) (Green Chemistry)

Best for: Process chemistry, avoiding toxic byproducts, easy workup.

Rationale: T3P is a cyclic anhydride that drives coupling with very low epimerization risk (not applicable here but good practice) and high yields. The byproducts are water-soluble, simplifying purification.

Reagents:

  • Anisic acid (1.0 equiv)

  • 2-Aminopyridine (1.1 equiv)

  • T3P (50% w/w in EtOAc) (1.5 equiv)

  • Pyridine or N-Methylimidazole (NMI) (2.5 equiv)

  • EtOAc or 2-MeTHF (Solvent)

Procedure:

  • Suspend anisic acid (5 mmol) and 2-aminopyridine (5.5 mmol) in EtOAc (15 mL).

  • Add Pyridine (12.5 mmol).

  • Cool to 0°C and add T3P solution (7.5 mmol) dropwise.

  • Allow to warm to room temperature and then heat to reflux (approx. 75°C) for 8 hours. Heat is required to overcome the poor nucleophilicity.

  • Workup: Wash the organic layer with water (2x), 0.5M NaOH (2x), and brine.

  • Isolation: Evaporate solvent. The residue is usually high purity (>90%).

Analytical Validation

Expected Data for N-(pyridin-2-yl)-4-methoxybenzamide:

TechniqueParameterExpected Value/Observation
Physical State AppearanceWhite to off-white crystalline solid
¹H NMR Amide NHδ 9.0 – 10.5 ppm (Broad singlet, solvent dependent)
¹H NMR Pyridine H-6δ ~8.3 ppm (Doublet, characteristic of ortho-proton)
¹H NMR Anisyl O-Meδ ~3.85 ppm (Singlet, 3H)
¹H NMR Aromatic RegionAA'BB' system for anisyl (~7.9, 7.0 ppm) + Pyridine multiplets
LC-MS m/z (ESI+)229.1 [M+H]⁺

Troubleshooting Table:

ObservationDiagnosisRemedial Action
Low Conversion Nucleophile too weakIncrease temperature (60–80°C); Switch to Protocol B (POCl₃).
Product mass +18 Hydrolysis of intermediateEnsure anhydrous conditions; Quench only after completion.
Two spots on TLC Regioisomer formationThe kinetic N-ring product may form. Heat the reaction longer to thermodynamic product.

Workflow Decision Tree

Use this flowchart to select the appropriate protocol for your specific constraints.

Workflow Start Start: Amide Coupling 2-Aminopyridine + Anisic Acid ScaleCheck What is the Reaction Scale? Start->ScaleCheck SmallScale < 100 mg (Discovery) ScaleCheck->SmallScale LargeScale > 1 g (Process/Scale-up) ScaleCheck->LargeScale ProtocolA Protocol A: HATU/DIPEA (High Cost, High Reliability) SmallScale->ProtocolA ConstraintCheck Green Chemistry / Toxicity Constraints? LargeScale->ConstraintCheck ProtocolB Protocol B: POCl3/Pyridine (Low Cost, Robust) ConstraintCheck->ProtocolB No (Standard Lab) ProtocolC Protocol C: T3P/EtOAc (Green, Easy Workup) ConstraintCheck->ProtocolC Yes (Strict Safety/Green)

Caption: Decision matrix for selecting the optimal synthetic protocol based on scale and constraints.

References

  • Dunetz, J. R., et al. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

  • Chen, H., et al. (2013). "Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters, amides and peptides under mild conditions." RSC Advances, 3, 16292-16295. Link

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

Sources

Application Note: 4-Methoxy-N-(pyridin-2-yl)benzamide Scaffolds in Kinase Inhibitor Research

[1]

Executive Summary

This Application Note details the utility of 4-methoxy-N-(pyridin-2-yl)benzamide (hereafter referred to as Compound 4-MPB ) as a privileged scaffold in Fragment-Based Drug Discovery (FBDD).[1] While often encountered as a chemical building block, this specific amide-linked motif represents a core pharmacophore found in numerous Type I and Type II kinase inhibitors (e.g., targeting PIM, VEGFR, and p38 MAPK pathways).[1]

This guide provides a comprehensive workflow for researchers, covering the rational synthesis , structural biology (binding mode hypothesis) , and biochemical validation of 4-MPB derivatives.[1]

Scientific Background & Mechanism[1][2][3][4]

The "Privileged" Scaffold

The N-(pyridin-2-yl)benzamide core is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple unrelated protein targets with high affinity.[1] In the context of kinase inhibition, this scaffold mimics the adenine ring of ATP.[1]

  • Hinge Region Interaction: The pyridine nitrogen (acceptor) and the amide nitrogen (donor) often form a bidentate hydrogen bond network with the kinase hinge region (e.g., the backbone of the "gatekeeper" residue).

  • The Methoxy Handle: The 4-methoxy group on the phenyl ring typically extends into the hydrophobic back-pocket (Selectivity Pocket) or solvent-exposed region, allowing for Structure-Activity Relationship (SAR) expansion.[1]

Binding Mode Visualization

The following diagram illustrates the hypothetical binding mode of 4-MPB within the ATP-binding pocket of a generic Serine/Threonine kinase (e.g., PIM-1).

BindingModecluster_siteATP Binding SiteCompound4-methoxy-N-(pyridin-2-yl)benzamideHingeKinase Hinge Region(Glu-Leu-Asp backbone)Compound->HingeH-Bond (Amide NH -> Backbone C=O)Compound->HingeH-Bond (Pyridine N <- Backbone NH)PocketHydrophobic Pocket II(Selectivity Region)Compound->PocketVan der Waals (4-Methoxy group)

Figure 1: Schematic representation of the bidentate binding mode of 4-MPB at the kinase hinge region.[1]

Protocol 1: Chemical Synthesis of 4-MPB

Objective: High-yield synthesis of the core scaffold for use as a fragment probe or control.[1]

Reaction Scheme

The synthesis utilizes a standard amide coupling between 4-methoxybenzoic acid and 2-aminopyridine.[1] While acid chlorides can be used, we recommend a HATU-mediated coupling for higher purity and milder conditions.[1]

Reagents:

  • A: 4-Methoxybenzoic acid (1.0 eq)[1]

  • B: 2-Aminopyridine (1.1 eq)[1]

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)[1]

  • Solvent: DMF (Dimethylformamide), anhydrous[1]

Step-by-Step Procedure
  • Activation: In a round-bottom flask, dissolve 4-Methoxybenzoic acid (500 mg, 3.28 mmol) in 5 mL of anhydrous DMF. Add DIPEA (1.14 mL, 6.56 mmol) and stir at Room Temperature (RT) for 5 minutes.

  • Coupling: Add HATU (1.5 g, 3.94 mmol) in one portion. Stir for 10 minutes to form the activated ester.

  • Addition: Add 2-Aminopyridine (340 mg, 3.61 mmol).

  • Reaction: Stir the mixture at RT for 12–16 hours under an inert atmosphere (

    
    ).
    
  • Monitoring: Check progress via LC-MS (Target Mass: ~229.1 [M+H]+).

  • Work-up:

    • Dilute reaction mixture with EtOAc (50 mL).

    • Wash sequentially with saturated

      
       (2x), water (2x), and brine (1x).[1]
      
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography (SiO2, 0–40% EtOAc in Hexanes).

  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    ) and LC-MS.

Protocol 2: Kinase Inhibition Assay (PIM-1 Model)

Objective: Determine the

Materials
  • Enzyme: Recombinant Human PIM-1 Kinase (0.1 µg/µL stock).[1]

  • Substrate: S6 Ribosomal Protein Peptide.

  • ATP: Ultra-pure ATP (10 mM stock).

  • Compound: 4-MPB (10 mM DMSO stock).

  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).[1]

Assay Workflow

The following diagram outlines the high-throughput screening (HTS) logic for this compound.

AssayWorkflowStep1Compound Prep(Serial Dilution in DMSO)Step2Kinase Reaction(Enzyme + Substrate + ATP)Step1->Step2Step3ADP Generation(60 min @ RT)Step2->Step3Step4Termination(Add ADP-Glo Reagent)Step3->Step4Step5Detection(Add Kinase Detection Reagent)Step4->Step5Step6Read Luminescence(Integration: 0.5-1s)Step5->Step6

Figure 2: ADP-Glo Kinase Assay Workflow.

Detailed Steps
  • Preparation of 1X Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM

    
    , 0.1 mg/mL BSA, 50 µM DTT.[1]
    
  • Compound Dilution: Prepare a 10-point dose-response curve of 4-MPB in DMSO (Start: 100 µM, Dilution Factor: 3). Transfer 1 µL to a 384-well white plate.

  • Enzyme Addition: Dilute PIM-1 Kinase to 2 ng/µL in Kinase Buffer. Add 2 µL to each well. Incubate for 10 min at RT (allows compound-enzyme binding).

  • Substrate/ATP Mix: Prepare a mix of S6 Peptide (20 µM final) and ATP (10 µM final). Add 2 µL to start the reaction.

  • Incubation: Incubate at RT for 60 minutes.

  • Stop & Detect:

    • Add 5 µL ADP-Glo Reagent (Stops reaction, depletes remaining ATP).[1] Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.

  • Read: Measure luminescence on a multimode plate reader (e.g., EnVision or GloMax).[1]

Data Analysis

Normalize data to 0% Inhibition (DMSO only) and 100% Inhibition (No Enzyme control). Fit the data using a non-linear regression model (4-parameter logistic) to determine

Concentration (µM)Luminescence (RLU)% Inhibition
10045098%
33.31,20092%
11.15,60065%
.........[1]
DMSO Control15,0000%

Strategic SAR Modifications

To transition 4-MPB from a "fragment" to a "lead," researchers typically modify the scaffold at two key vectors:

  • The Methoxy Group (C4-Position):

    • Modification: Replace with solubilizing groups (e.g., N-methylpiperazine) or larger hydrophobic groups (e.g., -OCF3) to target the DFG-out pocket.[1]

    • Reference: See PIM kinase inhibitor studies where basic amines improve solubility and potency [1].[1]

  • The Pyridine Ring (N-Position):

    • Modification: Isomeric changes (pyridin-3-yl vs pyridin-2-yl) dramatically alter the H-bond geometry.[1] The 2-yl isomer is preferred for bidentate hinge binding [2].[1]

References

  • Xiang, R., et al. (2023).[1][2] "Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold."[1][2] European Journal of Medicinal Chemistry.

  • Sharma, P., et al. (2019).[1] "N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation." Chemical Biology & Drug Design.

  • BenchChem. (n.d.).[1] "4-Methoxy-N-pyridin-2-yl-benzenesulfonamide Structure and Activity." BenchChem Database.[1]

  • Smolecule. (2023).[1] "PBOX-15 and related benzamide kinase inhibitors."[1] Smolecule Compound Database.

Biological activity of 4-methoxy-N-pyridin-2-ylbenzamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Biological Evaluation of 4-Methoxy-N-pyridin-2-ylbenzamide Analogs

Introduction: The Versatility of the Benzamide Scaffold

The N-pyridin-2-ylbenzamide core structure is a privileged scaffold in medicinal chemistry, serving as a foundational template for developing a wide array of biologically active compounds. The inclusion of a 4-methoxy group on the benzamide ring often enhances pharmacokinetic properties and target engagement. Analogs of 4-methoxy-N-pyridin-2-ylbenzamide have demonstrated significant potential across multiple therapeutic areas, acting as allosteric enzyme activators, potent enzyme inhibitors, and modulators of critical signaling pathways. Their chemical stability and synthetic accessibility make them attractive candidates for drug discovery programs.[1]

This guide provides a comprehensive overview of the key biological activities associated with this class of compounds and details the essential protocols for their synthesis and evaluation. It is designed for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of novel therapeutics, offering both the "how" and the "why" behind the experimental methodologies.

Section 1: Key Biological Targets and Mechanisms of Action

The therapeutic potential of 4-methoxy-N-pyridin-2-ylbenzamide analogs stems from their ability to interact with diverse biological targets. Two of the most prominent areas of investigation are in metabolic diseases and oncology.

Allosteric Activation of Glucokinase for Type 2 Diabetes

Glucokinase (GK) serves as the primary glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in regulating blood glucose levels.[2] Allosteric activators of GK are a promising class of therapeutic agents for type 2 diabetes, as they enhance the enzyme's activity, leading to increased glucose uptake and insulin secretion. Several N-pyridin-2-yl benzamide analogs have been identified as potent allosteric GK activators.[2][3] They bind to a site distinct from the glucose-binding site, inducing a conformational change that lowers the K_m for glucose and increases the V_max of the enzyme.

Glucokinase_Pathway cluster_blood Bloodstream cluster_pancreas Pancreatic β-cell BloodGlucose High Blood Glucose GLUT2_p GLUT2 Transporter BloodGlucose->GLUT2_p Uptake Glucose_p Glucose GLUT2_p->Glucose_p GK_p Glucokinase (GK) Glucose_p->GK_p Phosphorylation G6P_p Glucose-6-Phosphate GK_p->G6P_p Metabolism Glycolysis / ATP Production G6P_p->Metabolism Insulin Insulin Secretion Metabolism->Insulin Insulin->BloodGlucose Lowers Blood Glucose Analog Benzamide Analog (Allosteric Activator) Analog->GK_p Activation

Caption: Glucokinase (GK) activation by benzamide analogs in pancreatic β-cells.

Anticancer Activity via Enzyme Inhibition

Analogs of this scaffold have also shown significant promise as anticancer agents, primarily through the inhibition of key enzymes involved in cell proliferation and survival.

  • Histone Deacetylase (HDAC) Inhibition: HDACs are crucial epigenetic regulators; their overexpression is linked to various cancers. Inhibiting HDACs can lead to cell cycle arrest and apoptosis in tumor cells.[4][5] Certain benzamide derivatives, particularly those modified to include a zinc-binding group, can function as potent HDAC inhibitors.[6][7]

  • Kinase Inhibition: Dysregulation of protein kinases is a hallmark of cancer. Specific analogs have been developed as inhibitors of kinases like Polo-like kinase 1 (PLK1) or Anaplastic Lymphoma Kinase (ALK), which are critical for mitotic progression and are often overexpressed in tumors.[5][8]

  • Hedgehog Pathway Modulation: The Hedgehog (Hh) signaling pathway plays a role in tumorigenesis. Some heteroarylamide derivatives, which share structural similarities, act as antagonists of the Smoothened (SMO) receptor, a key component of the Hh pathway.[9]

Section 2: General Synthesis Protocol

The synthesis of 4-methoxy-N-pyridin-2-ylbenzamide analogs is typically achieved through a standard amide coupling reaction. This protocol outlines a general procedure that can be adapted for various substituted analogs.

Protocol: Amide Coupling Synthesis

This protocol describes the coupling of 4-methoxybenzoic acid with 2-aminopyridine.

Rationale: This method utilizes a peptide coupling agent (e.g., HATU) to activate the carboxylic acid, facilitating nucleophilic attack by the amine. A non-nucleophilic base (e.g., DIPEA) is used to neutralize the acid formed during the reaction, driving the reaction to completion. Dichloromethane (DCM) is a common solvent as it is relatively inert and dissolves the reactants well.

Materials:

  • 4-methoxybenzoic acid

  • 2-aminopyridine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxybenzoic acid (1.0 eq) in anhydrous DCM.

  • Addition of Amine: Add 2-aminopyridine (1.1 eq) to the solution and stir.

  • Addition of Coupling Reagents: Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the pure 4-methoxy-N-pyridin-2-ylbenzamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: General workflow for the synthesis of benzamide analogs.

Section 3: In Vitro Biological Evaluation Protocols

Once synthesized, the biological activity of the analogs must be quantified. The following are standard, robust protocols for assessing their effects on key targets.

Protocol: Glucokinase (GK) Activation Assay

Principle: This is a coupled-enzyme spectrophotometric assay. GK phosphorylates glucose to glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NAD⁺ to NADH. The rate of NADH production, measured by the increase in absorbance at 340 nm, is directly proportional to GK activity.

Materials:

  • Recombinant human glucokinase

  • Test compounds (analogs) dissolved in DMSO

  • Assay Buffer: 25 mM HEPES, pH 7.1, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT

  • ATP solution

  • Glucose solution

  • NAD⁺ solution

  • G6PDH enzyme

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Mix: Prepare a master mix in assay buffer containing ATP (5 mM), NAD⁺ (1 mM), and G6PDH (1 U/mL).

  • Compound Plating: Add 2 µL of test compound dilutions (in DMSO) to the wells of the 96-well plate. Include wells for a positive control (a known GK activator) and a negative control (DMSO only).

  • Add Enzyme and Reagent Mix: Add 100 µL of the reagent mix to each well. Then, add 50 µL of a solution containing recombinant GK (final concentration ~5 nM) in assay buffer.

  • Initiate Reaction: Start the reaction by adding 50 µL of a glucose solution (final concentration 5 mM).

  • Kinetic Reading: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V₀) from the linear portion of the kinetic curve (mOD/min).

    • Determine the fold activation for each compound concentration relative to the DMSO control: Fold Activation = V₀ (compound) / V₀ (DMSO).

    • Plot the fold activation against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ (the concentration required for 50% of maximal activation).

Protocol: Antiproliferative MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)[10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader capable of reading absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of these dilutions to the appropriate wells. Include wells for a positive control (e.g., Doxorubicin) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration: % Viability = (Abs_compound / Abs_control) * 100.

    • Plot the % viability against the compound concentration (log scale) and fit the data to a dose-response curve to determine the IC₅₀ (the concentration that inhibits cell growth by 50%).

Section 4: Data Presentation and Interpretation

A systematic analysis of how structural modifications affect biological activity is crucial for lead optimization. This is known as establishing a Structure-Activity Relationship (SAR).

Structure-Activity Relationship (SAR) Analysis

SAR studies involve synthesizing and testing a series of related analogs to understand the impact of different functional groups at various positions. For the 4-methoxy-N-pyridin-2-ylbenzamide scaffold, key modifications include altering substituents on both the benzamide and pyridine rings. For instance, the position of the methoxy group can significantly impact activity.[11][12]

Table 1: Representative SAR Data for Glucokinase (GK) Activators

Compound ID R¹ (Benzamide Ring) R² (Pyridine Ring) GK Activation (Fold @ 10 µM) EC₅₀ (µM)
1 (Parent) 4-OCH₃ H 2.2 0.3
2 3-OCH₃, 4-OCH₃ H 1.8 1.2
3 4-Cl H 1.5 2.5
4 4-OCH₃ 5-CH₃ 2.5 0.2

| 5 | 4-OCH₃ | 5-Cl | 1.3 | 3.1 |

Data is illustrative and based on trends reported in the literature.[2][3]

Table 2: Representative SAR Data for Antiproliferative Activity against MCF-7 Cells

Compound ID R¹ (Benzamide Ring) R² (Pyridine Ring) Linker Modification Target IC₅₀ (µM)
6 (Parent) 4-OCH₃ H Amide - >50
7 4-OCH₃ H Hydroxamic Acid HDAC 0.8
8 3-OH, 4-OCH₃ 5-CN Amide Kinase 3.1[13]
9 4-OCH₃ H Sulfonamide - 28.2[14]

| 10 | 4-OCH₃ | 4-piperazine | Amide | PLK1 | 0.15[8] |

Data is illustrative and compiled from various literature sources to show diverse anticancer activities.[8][13][14]

Section 5: In Vivo Evaluation Protocol

Promising in vitro candidates must be evaluated in vivo to assess their efficacy and pharmacokinetic properties.

Protocol: Oral Glucose Tolerance Test (OGTT)

Principle: An OGTT is the gold standard for evaluating the in vivo efficacy of antihyperglycemic agents.[2][3] The test measures the body's ability to clear a glucose load from the blood. An effective GK activator will enhance glucose clearance, resulting in a lower blood glucose excursion curve compared to a vehicle-treated control.

OGTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal Select Male Sprague-Dawley Rats Fast Fast Overnight (12-16 hours) Animal->Fast Dose Administer Compound or Vehicle (Oral Gavage) Fast->Dose Wait Wait 30-60 min Dose->Wait Glucose Administer Glucose Load (2 g/kg, Oral Gavage) Wait->Glucose Sample Collect Blood Samples (0, 15, 30, 60, 120 min) Glucose->Sample Measure Measure Blood Glucose Levels Sample->Measure Plot Plot Glucose vs. Time Measure->Plot AUC Calculate Area Under the Curve (AUC) Plot->AUC

Caption: Workflow for an Oral Glucose Tolerance Test (OGTT) in a rodent model.

Procedure:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats for one week.

  • Fasting: Fast the animals overnight (12-16 hours) with free access to water.

  • Baseline Glucose: Take a baseline blood sample (t=0) from the tail vein to measure blood glucose.

  • Compound Administration: Administer the test compound (formulated in a suitable vehicle, e.g., 0.5% CMC) or vehicle alone via oral gavage.

  • Glucose Challenge: After 30-60 minutes, administer a glucose solution (2 g/kg body weight) via oral gavage.

  • Blood Sampling: Collect subsequent blood samples at 15, 30, 60, and 120 minutes post-glucose administration.

  • Glucose Measurement: Measure the blood glucose concentration for each sample using a glucometer.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion. A statistically significant reduction in AUC for the compound-treated group compared to the vehicle group indicates efficacy.

Conclusion

The 4-methoxy-N-pyridin-2-ylbenzamide scaffold represents a highly adaptable and promising starting point for the development of new drugs. Its analogs have demonstrated potent and diverse biological activities, from activating key metabolic enzymes to inhibiting critical cancer targets. The protocols detailed in this guide provide a robust framework for the synthesis, in vitro screening, and in vivo validation of novel compounds based on this versatile core. By applying these methodologies, researchers can effectively explore the vast chemical space around this scaffold and accelerate the discovery of next-generation therapeutics.

References

  • Mosher, M., Holmes, K., & Frost, K. (2004). Structure-Activity Relationships for the 9-(Pyridin-2'-Yl)- Aminoacridines. Molecules.
  • Singh, V., et al. (2019). N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Chemical Biology & Drug Design, 93(3), 364-372. [Link]

  • ResearchGate. (2018). N‐pyridin‐2‐yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation | Request PDF. [Link]

  • Yang, B., et al. (2020). Heteroarylamide smoothened inhibitors: Discovery of N-[2,4-dimethyl-5-(1-methylimidazol-4-yl)phenyl]-4-(2-pyridylmethoxy)benzamide (AZD8542) and N-[5-(1H-imidazol-2-yl)-2,4-dimethyl-phenyl]-4-(2- pyridylmethoxy)benzamide (AZD7254). Bioorganic & Medicinal Chemistry, 28(2), 115227. [Link]

  • Zhuang, Z. P., Kung, M. P., & Kung, H. F. (1994). Synthesis and evaluation of 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- iodobenzamido]ethyl]piperazine (p-MPPI): a new iodinated 5-HT1A ligand. Journal of Medicinal Chemistry, 37(10), 1406-1407. [Link]

  • El-Sayed, N. N. E., et al. Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. [Link]

  • Zakharyan, R., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7179. [Link]

  • Saeedi, M., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Pharmaceutical and Biomedical Research. [Link]

  • Gligorijevic, N., et al. (2024). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Molecules, 29(1), 123. [Link]

  • Sabljić, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2119. [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of N-[2-(4-Hydroxyphenylamino)-pyridin-3-yl]-4-methoxy-benzenesulfonamide (ABT-751) Tricyclic Analogues as Antimitotic and Antivascular Agents with Potent in Vivo Antitumor Activity. [Link]

  • Wang, S., et al. (2020). Design, synthesis and biological evaluation of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment. Bioorganic & Medicinal Chemistry Letters, 30(9), 127076. [Link]

  • Shcherbakov, D. S., et al. (2022). Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. Beilstein Journal of Organic Chemistry, 18, 869-877. [Link]

  • Wang, F., et al. (2021). Discovery of 2,4-pyrimidinediamine derivatives as potent dual inhibitors of ALK and HDAC. European Journal of Medicinal Chemistry, 224, 113717. [Link]

  • Inks, E. S., et al. (2013). Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform. Journal of Medicinal Chemistry, 56(18), 7201-7211. [Link]

  • Google Patents. (2016). Pyrimidine hydroxy amide compounds as HDAC6 selective inhibitors. US9464073B2.
  • Saeed, S., et al. (2013). 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o389. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-N-(pyridin-2-yl)benzamide

[1][2]

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket ID: YIELD-OPT-4592 Topic: Optimization of Amide Coupling with Electron-Deficient Amines[1]

Executive Summary

You are encountering yield issues in the synthesis of 4-methoxy-N-(pyridin-2-yl)benzamide . This is a common challenge caused by the low nucleophilicity of 2-aminopyridine .[1] The lone pair on the exocyclic amine is delocalized into the electron-deficient pyridine ring, making it significantly less reactive than standard anilines.

Standard coupling protocols (e.g., EDC/HOBt) often stall, leading to incomplete conversion.[2][3] To maximize yield, you must switch to high-energy activation methods (Acid Chlorides with DMAP) or high-turnover coupling reagents (HATU), and implement a rigorous acid/base workup to separate the product from unreacted starting materials.[1][2][3]

Knowledge Base (KB) Articles

KB-001: Reaction Strategy & Decision Tree

Before starting, select the protocol that matches your scale and available reagents.[2][3] The Acid Chloride Method is preferred for scale-up (>1g) due to lower cost and easier purification.[1] The Coupling Reagent Method is preferred for discovery scale (<100mg) or parallel synthesis.

ReactionStrategyStartStart: Select ScaleScaleSmallDiscovery Scale (<100 mg)Start->ScaleSmallScaleLargePrep/Process Scale (>1 g)Start->ScaleLargeMethodHATUMethod B: HATU Coupling(High Cost, High Success)ScaleSmall->MethodHATUMethodAcidClMethod A: Acid Chloride(Low Cost, Scalable)ScaleLarge->MethodAcidClCheckSMCheck Reagent Quality:Is 2-Aminopyridine pure?MethodHATU->CheckSMMethodAcidCl->CheckSM

Figure 1: Decision tree for selecting the optimal synthetic route based on operational scale.

KB-002: Method A - The Acid Chloride Protocol (Recommended)[2]

Why this works: Acid chlorides are highly electrophilic, overcoming the poor nucleophilicity of 2-aminopyridine.[1] The addition of DMAP (4-Dimethylaminopyridine) is the critical yield-driver here; it forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the amine 10^4 times faster than the acid chloride alone.[1]

Reagents:

  • Substrate A: 2-Aminopyridine (1.0 equiv)[1]

  • Substrate B: 4-Methoxybenzoyl chloride (1.1 - 1.2 equiv)[1]

    • Note: If not available, synthesize in situ from 4-methoxybenzoic acid + SOCl₂ (See FAQ).[1][2][3]

  • Solvent: Anhydrous Dichloromethane (DCM) or Pyridine.[2][3]

  • Base: Triethylamine (Et₃N) (2.0 equiv) or Pyridine (excess).[2][3]

  • Catalyst: DMAP (0.1 equiv) - CRITICAL .[1]

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Moisture hydrolyzes the acid chloride, directly killing yield.[2][3]

  • Dissolution: Dissolve 2-aminopyridine (1.0 eq) and Et₃N (2.0 eq) in anhydrous DCM (0.2 M concentration).

  • Catalyst Addition: Add DMAP (0.1 eq) in one portion.

  • Acylation: Cool the mixture to 0°C. Add 4-methoxybenzoyl chloride (1.1 eq) dropwise (diluted in minimal DCM).

    • Observation: A white precipitate (Et₃N[2][3]·HCl) should form immediately.[1][3]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane).[2][3] The limiting reagent (amine) should disappear.[3]

  • Quench: Add saturated aqueous NaHCO₃ to hydrolyze excess acid chloride.

KB-003: Method B - HATU Coupling (High Throughput)

Why this works: HATU generates an active ester (At-ester) that is less prone to epimerization (irrelevant here) but highly reactive toward hindered or electron-poor amines.[1]

Reagents:

  • Acid: 4-Methoxybenzoic acid (1.0 equiv)[1]

  • Amine: 2-Aminopyridine (1.1 equiv)[1]

  • Coupling Agent: HATU (1.1 equiv)[2][3]

  • Base: DIPEA (Hunig's Base) (3.0 equiv)[2][3]

  • Solvent: DMF (Dimethylformamide) - Required for HATU solubility.[1]

Step-by-Step Protocol:

  • Activation: Dissolve 4-methoxybenzoic acid (1.0 eq) in DMF. Add DIPEA (3.0 eq) and stir for 5 mins.

  • Pre-activation: Add HATU (1.1 eq). Stir for 10–15 minutes at RT.[1] The solution usually turns yellow/orange.

  • Coupling: Add 2-aminopyridine (1.1 eq).

  • Reaction: Stir at RT for 16 hours. If conversion is low after 4 hours, heat to 50°C.[2][3]

  • Workup: Dilute with EtOAc, wash extensively with water (3x) and LiCl (aq) to remove DMF.[2][3]

KB-004: Purification Strategy (The "Hidden" Yield Killer)

Many researchers lose product during the workup because the product (a pyridine derivative) can be protonated and lost to the aqueous acidic layer, or it "oils out" with impurities.[3]

Physical Properties:

  • 4-Methoxybenzoic acid: pKa ~4.5 (Soluble in NaHCO₃).[1]

  • 2-Aminopyridine: pKa ~6.8 (Soluble in dilute HCl).[1]

  • Product (Amide): The pyridine ring nitrogen is less basic than the starting material due to the electron-withdrawing carbonyl, but can still be protonated by strong acids.

Optimized Workup Flow:

WorkupCrudeCrude Reaction Mixture(DCM or EtOAc)Wash1Wash 1: Sat. NaHCO3Crude->Wash1Org1Organic Layer(Contains Product + Amine)Wash1->Org1Aq1Aqueous Layer(Contains Benzoic Acid)Wash1->Aq1Wash2Wash 2: 1M Citric Acid (pH ~3-4)OR RecrystallizationOrg1->Wash2Org2Organic Layer(Product)Wash2->Org2Aq2Aqueous Layer(Contains unreacted 2-Aminopyridine)Wash2->Aq2FinalDry (MgSO4), Filter, EvaporateRecrystallize from EtOH if neededOrg2->Final

Figure 2: Purification logic to separate the product from acidic and basic impurities without column chromatography.

Troubleshooting & FAQs

Q1: The reaction turns black and yield is <20%. What happened? A: This is likely pyridine oxidation or polymerization if the reaction was heated too aggressively in the presence of air. 2-aminopyridines are sensitive.[1]

  • Fix: Ensure an inert atmosphere (N₂/Ar).[1][3] If using Method A, keep the temperature at 0°C during addition.[2][3]

Q2: I see two spots on TLC that look like product. Is it a mixture? A: It is possible you have formed the Ring-N-acylated product (kinetic product) vs the Exocyclic-N-acylated product (thermodynamic product).[1]

  • Fix: Heat the reaction mixture to reflux for 1 hour. The unstable ring-acylated species usually rearranges to the stable exocyclic amide (Dimroth rearrangement-type logic).[1]

Q3: Can I make the Acid Chloride myself? A: Yes, and it is often better than buying old reagents.[2][3]

  • Protocol: Reflux 4-methoxybenzoic acid in Thionyl Chloride (SOCl₂) (neat) for 2 hours. Evaporate excess SOCl₂ completely (add toluene and evaporate twice to azeotrope traces). Use the resulting solid immediately.

Q4: The product is oiling out during the aqueous workup. A: This is common with benzamides.

  • Fix: Do not use pure water for washes; use Brine (saturated NaCl) to decrease the solubility of organics in the water phase ("salting out"). If it oils out, add a small amount of Methanol to the organic layer to resolubilize, then dry and evaporate.[2][3]

Summary Data Table: Method Comparison

FeatureMethod A: Acid ChlorideMethod B: HATU Coupling
Yield Potential High (85-95%)Moderate (60-80%)
Cost LowHigh
Reaction Time Fast (1-4 hours)Slow (12-24 hours)
Purification Extraction/RecrystallizationExtraction + Column often needed
Moisture Sensitivity High (Requires dry solvents)Moderate
Scale >10 grams<100 milligrams

References

  • Synthesis of N-(pyridin-2-yl)

    • Source: Organic Syntheses, Coll.[2][3] Vol. 10, p. 423 (2004).[2][3]

    • Relevance: Establishes the baseline protocol for acylation of electron-deficient amines using acid chlorides and DMAP.
    • Link:[2][3]

  • Catalytic Amide Form

    • Source:Journal of the American Chemical Society, "Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation" (2021).[1][3]

    • Relevance: Discusses the specific difficulty of 2-aminopyridine nucleophilicity and c
    • Link:[2][3]

  • Mechanism of DMAP Catalysis in Acyl

    • Source:Chemical Reviews, "Nucleophilic Catalysis by 4-(Dimethylamino)pyridine (DMAP)" (1983).[2][3]

    • Relevance: Foundational text explaining why DMAP is strictly required for this specific synthesis.
    • Link:[2][3]

  • Prepar

    • Source:PrepChem, "Synthesis of 4-methoxybenzoyl chloride".[1][2][3]

    • Relevance: Detailed protocol for generating the activated intermediate
    • Link:[2][3]

Purification of 4-methoxy-N-pyridin-2-ylbenzamide by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-methoxy-N-pyridin-2-ylbenzamide

Introduction: The Criticality of Purity in Amide Scaffolds

You are likely working with 4-methoxy-N-pyridin-2-ylbenzamide , a structural motif commonly found in kinase inhibitors (e.g., glucokinase activators) and coordination ligands.[1][2] In drug discovery, even trace amounts of the starting material (2-aminopyridine ) can skew biological assay results due to its own toxicity and binding profile.[1][2] Similarly, hydrolysis byproducts like 4-methoxybenzoic acid can alter the pH of micro-environments in cellular assays.[1][2]

This guide moves beyond generic textbook advice. It treats your purification as a thermodynamic system that must be tuned to separate your target amide from its specific synthetic impurities.[1][2]

Module 1: The "Golden Path" Protocol

This protocol assumes a standard synthesis via Schotten-Baumann or acid chloride coupling.[1][2] Before recrystallizing, we must chemically "sweep" the crude.

Phase A: Pre-Recrystallization Chemical Wash (The "Crude Polish")

Do not skip this.[2] Recrystallization is far more efficient if the impurity load is reduced first.[2]

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) .

  • Acid Wash: Wash with 0.5 M HCl (cold).[1][2]

    • Why? This protonates and removes unreacted 2-aminopyridine into the aqueous layer.[1][2]

    • Caution: Do not use concentrated acid or prolonged exposure, as the amide bond can hydrolyze.

  • Base Wash: Wash organic layer with Saturated NaHCO₃ .[1][2][3]

    • Why? Removes 4-methoxybenzoic acid (a common hydrolysis byproduct).[1][2]

  • Dry & Strip: Dry over MgSO₄, filter, and evaporate to a solid.

Phase B: Recrystallization (Solvent System: Ethanol/Water)

We utilize a solvent/anti-solvent method.[1][2] The amide functionality forms strong hydrogen bonds, making Ethanol (EtOH) an ideal solvent, while water acts as the anti-solvent to force precipitation.

ParameterSpecificationNotes
Primary Solvent Absolute Ethanol (EtOH)High solubility at boiling; moderate at RT.[1][2]
Anti-Solvent Deionized Water (H₂O)Induces supersaturation.[1][2]
Target Conc. ~10-15 mL EtOH per gramVaries by batch; determine via pilot test.
Temp. Ramp 78°C (Reflux)

4°C
Slow cooling is non-negotiable.[1][2]

Step-by-Step Procedure:

  • Saturation: Place the chemically washed solid in an Erlenmeyer flask. Add boiling EtOH slowly until the solid just dissolves.

  • The "Safety" Excess: Add an extra 5-10% volume of hot EtOH.[1][2] This prevents premature crystallization during filtration.[1][4]

  • Hot Filtration (Optional but Recommended): If the solution is cloudy (insoluble salts) or colored (oxidized amines), add activated charcoal, boil for 2 mins, and filter hot through a pre-warmed funnel.[2]

  • Nucleation Point: Keep the clear solution boiling. Add hot water dropwise.[1][2]

    • Visual Cue: Stop when a faint, persistent turbidity (cloudiness) appears.[2][4]

    • Re-solubilization: Add one drop of hot EtOH to clear it again.[1][2]

  • Controlled Cooling: Remove from heat. Cap the flask. Let it reach room temperature undisturbed (approx. 1-2 hours).

    • Physics: Rapid cooling traps impurities in the crystal lattice.[2] Slow cooling excludes them.[1][2]

  • Maximizing Yield: Once at room temp, place in an ice bath (0-4°C) for 30 minutes.

  • Harvest: Vacuum filter. Wash the cake with cold 50:50 EtOH:Water . Dry in a vacuum oven at 40°C.

Module 2: Troubleshooting Center

Symptom 1: "My product is oiling out (liquid separation) instead of crystallizing."

Diagnosis: The temperature dropped too fast, or the solvent system is too polar (too much water).[2] The compound reached its "liquidus" line before its "solidus" line.[2] Corrective Action:

  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Add Solvent: Add a small amount of EtOH (the good solvent) to shift the solubility balance.[2][3]

  • Seed: Cool very slowly. When the temperature is slightly below the melting point, add a tiny "seed" crystal of pure product to provide a nucleation surface.

Symptom 2: "The crystals are yellow/brown, but the product should be white."

Diagnosis: Oxidation of residual pyridine/aniline impurities.[2] Corrective Action:

  • Charcoal Treatment: During the hot dissolution step (Phase B, Step 3), add activated carbon.[3][5]

  • Alternative Solvent: Switch to Toluene .[1][2] Pyridine impurities are often soluble in cold toluene, while benzamides crystallize out effectively.[2]

Symptom 3: "Low Yield (<50%)."

Diagnosis: Too much solvent used, or the product is too soluble in the mother liquor.[2] Corrective Action:

  • Evaporation: Concentrate the mother liquor (filtrate) by 50% on a rotovap and repeat the cooling process to harvest a "second crop."

  • Solvent Switch: The EtOH/Water ratio might be off.[2] Try Ethyl Acetate/Hexane .[1][2] Dissolve in min. hot EtOAc, then add hot Hexane until turbid.

Module 3: Visualizing the Pathway

The following diagram illustrates the decision logic for the purification process.

PurificationProtocol Start Crude 4-methoxy-N-pyridin-2-ylbenzamide AcidWash Wash: EtOAc + 0.5M HCl (Removes 2-Aminopyridine) Start->AcidWash BaseWash Wash: Sat. NaHCO3 (Removes Benzoic Acid) AcidWash->BaseWash Dissolve Dissolve in boiling EtOH BaseWash->Dissolve CheckColor Is solution colored? Dissolve->CheckColor Charcoal Add Charcoal & Hot Filter CheckColor->Charcoal Yes AntiSolvent Add Hot H2O dropwise until turbid CheckColor->AntiSolvent No Charcoal->AntiSolvent Cooling Slow Cool to RT AntiSolvent->Cooling CheckState Solid or Oil? Cooling->CheckState Reheat Reheat & Add more EtOH CheckState->Reheat Oiling Out IceBath Ice Bath (0°C) CheckState->IceBath Crystals forming Reheat->Cooling Filter Vacuum Filtration IceBath->Filter Final Pure Crystals (White/Off-White) Filter->Final

Caption: Logical workflow for the purification of N-(pyridin-2-yl)benzamide derivatives, incorporating chemical washing and recrystallization decision nodes.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Acetone instead of Ethanol? A: Acetone is risky.[1][2] While it dissolves the compound well, it is often too good a solvent, leading to low yields even when water is added. Furthermore, if any primary amines remain, acetone can form imines (Schiff bases) under acidic conditions or heat, introducing new impurities.[2] Stick to Ethanol or Methanol.[1][2]

Q: Why do we wash with acid? Won't it protonate my product? A: This is a delicate balance. The pyridine nitrogen in your product (N-pyridin-2-yl) is less basic than the starting material (2-aminopyridine) because the amide carbonyl withdraws electron density from the ring.[1][2] However, it can still be protonated.

  • Solution: Use dilute acid (0.5M - 1.0M) and perform the wash quickly .[1][2] The starting amine is highly basic and partitions instantly; your product will largely remain in the organic layer if the contact time is short.[2]

Q: My melting point is 125°C. The literature says 128°C. Is it impure? A: A depressed melting point (lower and broader) usually indicates impurities.[2] However, polymorphism (different crystal packing) is common in benzamides.[2]

  • Validation: Run a TLC (Thin Layer Chromatography) using 50:50 EtOAc:Hexane.[2] If you see a single spot, dry the sample further (solvent entrapment depresses MP).[2] If you see a faint second spot, recrystallize again.[2]

References

  • Smolecule. (2023).[1][2] Physical and Chemical Properties of PBOX-15 (Analogous Benzamide Structures). Retrieved from [2]

  • National Institutes of Health (NIH). (2013).[1][2] 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate.[1][2] PMC3569584.[1][2] Retrieved from [2]

  • BenchChem. (2024).[1][2] 4-Methoxy-N-pyridin-2-yl-benzenesulfonamide Structure and Properties. Retrieved from [2]

  • Massachusetts Institute of Technology (MIT). Two-Solvent Recrystallization Guide.[1][2] MIT OpenCourseWare.[1][2] Retrieved from [2]

  • ChemicalBook. (2026).[1][2][6][7] Properties of 2-(4-Methoxybenzylamino)pyridine and Benzamide Derivatives. Retrieved from [2]

Sources

Technical Support Center: Navigating Solubility Challenges of N-pyridin-2-yl Benzamides in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-pyridin-2-yl benzamides. This guide is designed to provide you with in-depth technical assistance to address the common yet critical issue of poor aqueous solubility of this important class of compounds in biological assays. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical solutions to ensure the reliability and reproducibility of your experimental data.

Introduction: The Solubility Hurdle with N-pyridin-2-yl Benzamides

The N-pyridin-2-yl benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in a range of therapeutic areas. However, the inherent aromaticity and the presence of both hydrogen bond donors and acceptors in the core structure often lead to low aqueous solubility. This can result in compound precipitation during stock solution preparation, serial dilution, or upon addition to aqueous assay buffers, leading to inaccurate concentration-response curves and misleading biological data. This guide will walk you through understanding, troubleshooting, and overcoming these challenges.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers have when working with N-pyridin-2-yl benzamides.

Q1: Why do my N-pyridin-2-yl benzamide compounds have such poor water solubility?

A1: The limited aqueous solubility of N-pyridin-2-yl benzamides is primarily due to their molecular structure. The presence of two aromatic rings (the phenyl and pyridine rings) contributes to the molecule's hydrophobicity. While the amide and pyridine moieties can participate in hydrogen bonding, the overall lipophilic character of the molecule often dominates, leading to unfavorable interactions with water.

Q2: I've noticed my compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening?

A2: This phenomenon is often referred to as "solvent shocking" or "crashing out." Your compound is likely highly soluble in the 100% DMSO stock solution. However, when you introduce this concentrated DMSO stock into an aqueous buffer, the local concentration of the organic solvent is rapidly diluted. The compound is suddenly in a predominantly aqueous environment where its solubility is much lower, causing it to precipitate out of the solution.

Q3: What is the impact of pH on the solubility of N-pyridin-2-yl benzamides?

A3: The pH of the aqueous medium can significantly influence the solubility of these compounds. The pyridine ring contains a nitrogen atom that is weakly basic. At a pH below the pKa of the pyridine nitrogen (typically around 5 for pyridine derivatives), this nitrogen can become protonated, acquiring a positive charge. This ionization increases the polarity of the molecule and enhances its solubility in aqueous solutions. Conversely, in neutral or basic conditions (pH > pKa), the pyridine nitrogen is uncharged, reducing the molecule's interaction with water and thus its solubility.

Q4: What is a safe concentration of DMSO to use in my cell-based assay?

A4: While DMSO is an excellent solvent for many organic compounds, it can be toxic to cells at higher concentrations. For most cell lines, it is advisable to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to minimize cytotoxicity. However, some sensitive or primary cell lines may require even lower concentrations, ideally not exceeding 0.1%. It is always best practice to include a vehicle control (medium with the same final DMSO concentration as your test wells) in your experiments to account for any solvent-induced effects.

Troubleshooting Guide: From Precipitation to Reliable Data

This section provides a systematic approach to identifying and solving solubility-related issues during your experiments.

Issue 1: Visible precipitate in your compound stock solution (typically in DMSO).
  • Possible Cause: The concentration of your compound exceeds its solubility limit in DMSO, or the compound has low solubility even in organic solvents. Water absorption by DMSO can also reduce its solvating power.

  • Troubleshooting Steps:

    • Gentle Warming: Gently warm the stock solution in a water bath (e.g., to 37°C) to see if the precipitate redissolves.

    • Sonication: Use a bath sonicator to aid in the dissolution of the compound.

    • Lower the Concentration: If the precipitate persists, prepare a new stock solution at a lower concentration. It is better to have a lower, fully dissolved stock concentration than a higher, partially precipitated one.

    • Use Anhydrous DMSO: Ensure you are using high-quality, anhydrous DMSO, as water contamination can decrease the solubility of hydrophobic compounds.

Issue 2: Precipitate forms immediately upon dilution of the DMSO stock into aqueous buffer or cell culture medium.
  • Possible Cause: "Solvent shocking" is the most likely culprit. The rapid change in solvent polarity causes the compound to crash out of solution.

  • Troubleshooting Steps:

    • Stepwise Dilution: Instead of a single large dilution, perform a stepwise dilution. For example, first dilute the DMSO stock into a small volume of a co-solvent like ethanol or PEG 400 before adding it to the final aqueous buffer.

    • Increase Mixing: Add the compound stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring to ensure rapid and uniform dispersion.

    • Lower Final Concentration: Your target concentration may be above the kinetic solubility limit of the compound in the assay buffer. Try testing a lower concentration range.

    • Formulation Strategies: If simple dilutions fail, consider the formulation strategies outlined in the "Solubility Enhancement Protocols" section below.

Issue 3: Assay results are not reproducible, or the dose-response curve is flat or has a very steep drop-off.
  • Possible Cause: Undetected micro-precipitation may be occurring. Even if not visible to the naked eye, small precipitates can lead to inaccurate compound concentrations and erratic assay results.

  • Troubleshooting Steps:

    • Visual Inspection under Magnification: Examine your assay plates under a microscope to look for any signs of precipitation.

    • Turbidity Measurement: Use a plate reader capable of measuring absorbance at a wavelength where your compound does not absorb (e.g., 600-700 nm) to detect light scattering caused by precipitates.

    • Re-evaluate Solubility: Perform a formal solubility assessment in your specific assay buffer to determine the maximum soluble concentration. The protocols for this are detailed below.

Solubility Enhancement Protocols

Here are detailed, step-by-step protocols for key experiments to characterize and improve the solubility of your N-pyridin-2-yl benzamide compounds.

Protocol 1: Determining Kinetic Aqueous Solubility

This protocol provides a rapid assessment of your compound's solubility in a specific aqueous buffer, which is crucial for early-stage drug discovery and high-throughput screening.

Materials:

  • N-pyridin-2-yl benzamide compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well clear-bottom microplate

  • Multichannel pipette

  • Plate reader capable of measuring turbidity

Procedure:

  • Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of your compound in 100% DMSO. Ensure it is fully dissolved.

  • Create a Dilution Series in DMSO: In a separate 96-well plate, create a serial dilution of your compound in DMSO.

  • Transfer to Aqueous Buffer: Transfer a small, equal volume (e.g., 2 µL) from each well of the DMSO dilution plate to a 96-well plate containing your aqueous buffer (e.g., 98 µL), resulting in a final DMSO concentration of 2%.

  • Incubate: Incubate the plate at room temperature for 1-2 hours.

  • Measure Turbidity: Measure the absorbance of each well at a wavelength of 620 nm. An increase in absorbance indicates the formation of a precipitate.

  • Determine Solubility: The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility.

Protocol 2: Enhancing Solubility with Co-solvents

This protocol describes how to use a co-solvent to improve the solubility of your compound in an aqueous buffer.

Materials:

  • N-pyridin-2-yl benzamide compound

  • Anhydrous DMSO

  • Co-solvent (e.g., ethanol, PEG 400)

  • Aqueous buffer of choice

Procedure:

  • Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of your compound in 100% DMSO.

  • Prepare Co-solvent/Buffer Mixtures: Create a series of co-solvent and aqueous buffer mixtures. For example, prepare a 10% ethanol solution in your buffer.

  • Dilute Stock into Co-solvent Mixture: Dilute your DMSO stock solution into the co-solvent/buffer mixture to your desired final concentration.

  • Observe for Precipitation: Visually inspect the solution for any signs of precipitation immediately and after a set incubation period (e.g., 1 hour).

  • Assay Compatibility Check: Ensure the final concentration of the co-solvent is compatible with your biological assay and does not cause adverse effects.

Data Presentation: Illustrative Solubility Data

While specific solubility data can vary between different N-pyridin-2-yl benzamide derivatives, the following table provides an illustrative example of how solubility can be affected by the solvent system.

Solvent SystemIllustrative Solubility of a Representative N-pyridin-2-yl BenzamideNotes
Water (pH 7.0)< 1 µMVery low aqueous solubility is typical for this class of compounds.
PBS (pH 7.4)~1-5 µMThe presence of salts can have a minor effect on solubility.
Acetate Buffer (pH 5.0)~10-20 µMProtonation of the pyridine nitrogen at acidic pH increases solubility.
100% DMSO> 10 mMHigh solubility in pure DMSO is expected.
100% Ethanol~1-5 mMGood solubility in polar organic solvents.
5% DMSO in PBS (pH 7.4)~5-15 µMThe presence of a small amount of co-solvent can improve solubility.
10% Ethanol in PBS (pH 7.4)~15-30 µMEthanol can be an effective co-solvent for increasing aqueous solubility.

Disclaimer: This data is for illustrative purposes only and should not be considered as experimentally verified values for all N-pyridin-2-yl benzamides. It is crucial to determine the solubility of your specific compound experimentally.

Visualizations: Workflows and Concepts

To further clarify the concepts and procedures discussed, the following diagrams have been created using Graphviz.

G cluster_0 Troubleshooting Precipitation in Biological Assays start Observation: Precipitate in Assay q1 Is precipitate visible in DMSO stock? start->q1 sol1 Warm/Sonicate stock. Prepare new, lower conc. stock. Use anhydrous DMSO. q1->sol1 Yes q2 Does precipitate form upon dilution into aqueous buffer? q1->q2 No sol1->q2 sol2 Use stepwise dilution. Increase mixing during dilution. Lower final concentration. Consider formulation strategies. q2->sol2 Yes q3 Are assay results irreproducible? q2->q3 No sol2->q3 sol3 Check for micro-precipitation (microscopy, turbidity). Determine kinetic solubility. q3->sol3 Yes end Proceed with Optimized Assay q3->end No sol3->end G cluster_1 Factors Influencing N-pyridin-2-yl Benzamide Solubility cluster_2 Influencing Factors compound N-pyridin-2-yl Benzamide - Hydrophobic aromatic rings - H-bond donor/acceptor amide - Basic pyridine nitrogen solubility {Aqueous Solubility | (Low)} compound->solubility pH pH of Aqueous Medium pH->solubility cosolvents Presence of Co-solvents (DMSO, Ethanol, PEG) cosolvents->solubility temperature Temperature temperature->solubility concentration Compound Concentration concentration->solubility

Caption: Key factors influencing the aqueous solubility of N-pyridin-2-yl benzamides.

Conclusion

Successfully navigating the solubility challenges of N-pyridin-2-yl benzamides is a critical step in obtaining reliable and meaningful data in biological assays. By understanding the physicochemical properties of this compound class and systematically applying the troubleshooting and formulation strategies outlined in this guide, researchers can significantly improve the quality of their experimental outcomes. Remember that each derivative may have a unique solubility profile, and therefore, empirical determination of solubility under your specific assay conditions is always recommended.

References

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. [Link]

  • Ouyang, J., et al. (2020). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Chemical & Engineering Data, 65(4), 1951-1960. [Link]

  • Jagiellonian Centre of Innovation. (2017). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Jagiellonian Centre of Innovation. [Link]

  • Grewal, A. S., et al. (2019). N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Chemical Biology & Drug Design, 93(3), 364-372. [Link]

  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 385-395. [Link]

  • Kawakami, K., et al. (2006). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. International Journal of Pharmaceutics, 315(1-2), 1-8. [Link]

  • Morrison, J., et al. (2017). A polychromatic turbidity microplate assay to distinguish discovery stage drug molecules with beneficial precipitation properties. International Journal of Pharmaceutics, 531(1), 245-253. [Link]

Technical Support Center: Optimizing Amide Coupling for Electron-Deficient Amines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AC-EWG-001 Assigned Specialist: Senior Application Scientist Status: Open Subject: Overcoming low nucleophilicity in amide bond formation

Executive Summary

You are likely reading this because your standard EDC/NHS or HBTU coupling failed. Electron-deficient amines (anilines with EWGs, 2-aminopyridines, sulfonamides) possess a conjugate acid pKa typically below 5.0. At this acidity, the amine is a poor nucleophile and struggles to attack the active ester intermediate before that intermediate hydrolyzes or rearranges.

To force this bond formation, we must move beyond standard stabilization and utilize high-energy activation or metal-catalyzed cross-coupling . This guide outlines three validated protocols ranging from "Enhanced Standard" to "Nuclear Option."

Part 1: Diagnostic & Reagent Selection

Before selecting a protocol, assess the nucleophilicity of your amine.

Decision Matrix (DOT Visualization)

ReagentSelection Start Analyze Amine Partner pKaCheck Check Conjugate Acid pKa Start->pKaCheck Tier1 Tier 1: Moderate Deficiency (pKa 3.5 - 6.0) Ex: 4-CN-Aniline pKaCheck->Tier1 Moderate Tier2 Tier 2: Severe Deficiency (pKa 1.0 - 3.5) Ex: 2-Aminopyridine, Nitroanilines pKaCheck->Tier2 Severe Tier3 Tier 3: Non-Nucleophilic (pKa < 1.0) Ex: Sulfonamides, Poly-halogenated pKaCheck->Tier3 Critical Sol_HATU Protocol A: HATU/COMU + HOAt (The 'Gold Standard') Tier1->Sol_HATU Small Scale Sol_T3P Protocol B: T3P (Propylphosphonic Anhydride) (Low Epimerization / Scalable) Tier1->Sol_T3P Scale Up (>5g) Tier2->Sol_HATU Alternative (High Temp) Sol_Ghosez Protocol C: Ghosez's Reagent (In-situ Acid Chloride) Tier2->Sol_Ghosez Primary Choice Sol_Buchwald Protocol D: Pd-Catalyzed Buchwald-Hartwig (The 'Nuclear Option') Tier3->Sol_Buchwald Required

Figure 1: Decision tree for reagent selection based on amine nucleophilicity (pKa).

Part 2: Validated Protocols

Protocol A: The "Gold Standard" (HATU/COMU + HOAt)

Best for: Moderately electron-deficient amines (pKa 3–5) where racemization is a concern.

The Science (Why it works): Standard HOBt-based reagents fail here. We use HOAt (1-Hydroxy-7-azabenzotriazole) . The nitrogen at the 7-position of the HOAt ring creates a "neighboring group effect" (anchimeric assistance). It hydrogen-bonds with the incoming amine, effectively pulling the poor nucleophile toward the active ester center, increasing the reaction rate by up to 100x compared to HOBt.

Reagents:

  • Coupling Agent: HATU or COMU (COMU is safer/more soluble).[1]

  • Additive: HOAt (Critical; do not omit).

  • Base: DIPEA or TMP (2,4,6-Collidine). Note: Collidine is less basic and reduces epimerization.

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) in dry DMF or DMAc (0.1 M).

  • Add HOAt (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 mins.

  • Add HATU/COMU (1.1 equiv). Stir for 2–5 mins to form the activated ester.

    • Checkpoint: The solution should turn yellow/orange.

  • Add the Amine (1.2 equiv).

  • Stir at RT for 4–16 hours.

    • Troubleshooting: If conversion is <50% after 4 hours, heat to 50°C.

Protocol B: The "Green & Clean" (T3P - Propylphosphonic Anhydride)

Best for: Scale-up, anilines, and when workup must be simple (water-soluble byproducts).

The Science (Why it works): T3P is a cyclic anhydride.[2] It does not generate an active ester in the traditional sense but forms a mixed anhydride. The reaction is driven by the release of a stable, water-soluble phosphate. Unlike HATU, T3P requires a large excess of base to drive the equilibrium and is highly sensitive to solvent choice.

Reagents:

  • Reagent: T3P (50% w/w in EtOAc or DMF).[2]

  • Base: Pyridine (preferred) or N-Methylimidazole (NMI).

  • Solvent: EtOAc, Me-THF, or DMF.[3] Avoid THF if possible (slows kinetics).

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc (preferred) or DMF.

  • Cool to 0°C.

  • Add Pyridine (3.0 – 5.0 equiv).

    • Critical: Do not skimp on the base. T3P requires basic conditions to activate.

  • Dropwise add T3P solution (1.5 – 2.0 equiv).

  • Allow to warm to RT and stir.

    • Note: T3P kinetics are slower than HATU. Reactions often require 12–24 hours.

  • Workup: Wash with water/bicarbonate. The phosphate byproduct washes away instantly.

Protocol C: The "Sledgehammer" (Ghosez’s Reagent)

Best for: Sterically hindered systems or pKa < 3.0 where HATU fails.

The Science (Why it works): Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the carboxylic acid into an Acid Chloride under strictly neutral conditions. Acid chlorides are high-energy electrophiles that do not require the amine to be a strong nucleophile. This avoids the harsh acidic conditions of SOCl2 or (COCl)2.

Reagents:

  • Reagent: Ghosez’s Reagent (Commercial or prepared).

  • Solvent: Dry DCM or Chloroform.

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

  • Add Ghosez’s Reagent (1.1 – 1.5 equiv) at 0°C.

  • Stir at RT for 1–2 hours.

    • Checkpoint: Monitor by TLC (quench an aliquot with MeOH to check for methyl ester formation). This confirms Acid Chloride formation.

  • Add the Amine (1.2 – 1.5 equiv) and DIPEA (2.0 equiv).

    • Variation: If the amine is valuable, add the Acid Chloride solution to the amine/base mixture.

  • Stir at RT or reflux if necessary.

Part 3: Troubleshooting & FAQs

Symptom-Cause-Solution Matrix
SymptomProbable CauseTechnical Solution
Starting material (Acid) remains unreacted. Activation failure.Switch to Ghosez's Reagent. The active ester formed by HATU/EDC is reverting to acid faster than the amine can attack. You need the higher energy of an acid chloride.
Active ester forms (seen on LCMS) but Amide doesn't. Nucleophile is too weak.Add Catalyst: Add 0.5 equiv of DMAP (if non-chiral) or switch to Protocol D (Buchwald) . The barrier to nucleophilic attack is simply too high for SN2 chemistry.
Product racemized (loss of chirality). Oxazolone formation via slow coupling.Switch to T3P + Pyridine at 0°C. T3P has the lowest epimerization rate of commercial reagents. Avoid HBTU/HATU if this occurs.
Reaction turns black/tarry. Polymerization or decomposition.Use COMU instead of HATU. COMU is more stable and less prone to explosive decomposition. Ensure solvent is degassed if using sensitive amines.
Yield is low with T3P. Insufficient Base.Increase Pyridine to 5-10 equiv. T3P is unique; it thrives in high-base environments unlike Uronium reagents which degrade.
Frequently Asked Questions

Q: Can I use DMAP with HATU to speed up the reaction?

  • A: Caution advised. While DMAP accelerates the reaction, it drastically increases the rate of racemization (epimerization). If your substrate is chiral at the alpha-position, avoid DMAP. Use HOAt instead.

Q: My amine is a 2-aminopyridine derivative. Nothing works.

  • A: 2-aminopyridines are notoriously difficult due to the endocyclic nitrogen sequestering the proton.

    • Tactical Shift: Try the Buchwald-Hartwig Amidation .

    • Conditions: Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100°C. This bypasses nucleophilicity entirely.

Q: Why choose COMU over HATU?

  • A: Safety and Solubility.[1][2][4] HATU generates byproduct that can be allergenic and potentially explosive on drying. COMU generates water-soluble byproducts (easier workup) and shows higher solubility in "greener" solvents like EtOAc and 2-MeTHF.

Part 4: Visualizing the Mechanism (HOAt Effect)

HOAt_Mechanism cluster_why The HOAt Advantage Step1 Activated Ester (OAt-Ester) Step2 Pre-Transition State (H-Bonding) Step1->Step2 Amine Approach Step3 Tetrahedral Intermediate Step2->Step3 Nucleophilic Attack (Accelerated by N7-H Interaction) Product Amide Product Step3->Product Collapse & HOAt Release

Figure 2: The "Neighboring Group Effect" of HOAt. The Pyridine-nitrogen (N7) pre-organizes the incoming amine via hydrogen bonding, significantly lowering the activation energy compared to HOBt.

References

  • Dunetz, J. R., et al. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[5][6] Chemical Reviews.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Dunetz, J. R., et al. (2011).[7] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[7] Organic Letters.

  • Ghosez, L., et al. (1969).[8] Synthesis of acyl chlorides under neutral conditions. Angewandte Chemie International Edition.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

Sources

Technical Support Center: Stability of 4-methoxy-N-pyridin-2-ylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-methoxy-N-pyridin-2-ylbenzamide is a lipophilic amide derivative often used as a scaffold in kinase inhibition and medicinal chemistry.[1][2] While chemically robust due to the electron-donating 4-methoxy group, its stability in aqueous solution is frequently compromised not by chemical degradation, but by solubility-driven precipitation and pH-dependent hydrolysis .[1]

This guide provides a self-validating troubleshooting framework for researchers encountering inconsistent bioassay results, unexpected HPLC peaks, or precipitation events.

Part 1: Critical Stability Factors (The "Why")

The pH-Stability Paradox

Users often assume amides are universally stable.[1] However, this compound exhibits a unique "Switching Mechanism" based on pH.[1]

  • Neutral pH (7.0 - 8.0): High Chemical Stability. The molecule adopts a planar conformation due to an intramolecular hydrogen bond between the amide nitrogen (

    
    ) and the pyridine nitrogen (
    
    
    
    ). This "locked" conformation shields the carbonyl carbon from nucleophilic attack by water.[1]
  • Acidic pH (< 4.0): Accelerated Hydrolysis Risk. Protonation of the pyridine nitrogen (approximate

    
    ) breaks the stabilizing intramolecular hydrogen bond.[1] This exposes the amide bond to acid-catalyzed hydrolysis, yielding 4-methoxybenzoic acid  and 2-aminopyridine .[1]
    
  • Basic pH (> 10.0): Moderate Stability. While the 4-methoxy group (Electron Donating Group) reduces the electrophilicity of the carbonyl, strong bases will eventually hydrolyze the amide.

Solubility vs. Stability

The most common "instability" reported is actually micro-precipitation .[1]

  • LogP Estimate: ~2.5 (Moderately Lipophilic).[1]

  • Aqueous Solubility: Very low (< 50 µM) in unbuffered water or PBS.[1]

  • The Trap: Diluting a 10 mM DMSO stock 1:1000 into PBS (pH 7.4) often creates a supersaturated solution that crashes out over 1–4 hours, mimicking "degradation" in kinetic assays.

Part 2: Troubleshooting Guides (FAQ Format)

Issue 1: "I see a loss of compound signal over 24 hours in PBS, but no new peaks appear."

Diagnosis: This is likely Precipitation , not Degradation.[1] If the compound were degrading, you would see the formation of 4-methoxybenzoic acid (retention time shift). A loss of Area Under Curve (AUC) without new peaks indicates the compound has crashed out of solution and was filtered out or stuck to the vial walls.

Corrective Protocol:

  • Check Solubility: limit your final concentration to < 10 µM in aqueous buffer.

  • Add Co-solvent: Ensure the final assay buffer contains 0.5% - 1.0% DMSO or use a solubilizing agent like cyclodextrin (HP-β-CD).[1]

  • Vial Selection: Switch to low-binding polypropylene vials; glass surfaces can adsorb lipophilic benzamides.[1]

Issue 2: "New peaks appear at low pH (pH 2-3)."

Diagnosis: Acid-Catalyzed Hydrolysis. At low pH, the pyridine ring is protonated.[1] This disrupts the planar stability and activates the leaving group.

Visualizing the Mechanism:

Hydrolysis Figure 1: Acid-catalyzed hydrolysis pathway activated by pyridine protonation. Parent Parent Compound (4-methoxy-N-pyridin-2-ylbenzamide) Protonated Protonated Intermediate (N-H...N+ Broken) Parent->Protonated Acid (H+) pH < 4.0 Transition Tetrahedral Intermediate Protonated->Transition + H2O (Rate Limiting) Products Hydrolysis Products (4-Methoxybenzoic acid + 2-Aminopyridine) Transition->Products C-N Bond Cleavage

[1]

Issue 3: "My stock solution in DMSO turned yellow/brown."

Diagnosis: Photochemical Oxidation. The 4-methoxy group (anisole moiety) and the pyridine ring are susceptible to UV-induced radical formation over long periods.[1]

Corrective Protocol:

  • Storage: Store DMSO stocks at -20°C or -80°C.

  • Light Protection: Use amber vials.

  • QC Check: Run an LC-MS. If the mass is M+16 (oxidation) or M-14 (demethylation), discard the stock.

Part 3: Validated Experimental Protocols

Protocol A: Aqueous Stability Profiling (Stress Test)

Based on ICH Q1A(R2) Guidelines for forced degradation.

Objective: Determine the half-life (


) of the compound in assay buffers.

Materials:

  • Stock: 10 mM compound in DMSO.

  • Buffers:

    • Acidic: 0.1 N HCl (pH ~1.2)

    • Neutral: PBS (pH 7.4)

    • Basic: 0.1 N NaOH (pH ~13)

    • Oxidative: 3%

      
      [1]
      

Procedure:

  • Preparation: Dilute Stock 1:100 into each buffer (Final conc: 100 µM). Note: If precipitation occurs at neutral pH, lower to 10 µM.

  • Incubation: Incubate at 37°C (simulating physiological temp) or 60°C (accelerated).

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, 24h, and 48h.

  • Quenching:

    • Neutralize Acid/Base samples immediately with equal vol. of buffer.[1]

    • Quench Oxidative samples with Sodium Metabisulfite.[1]

  • Analysis: Analyze via HPLC-UV (254 nm).

Data Interpretation Table:

ConditionExpected ResultInterpretation
PBS (pH 7.4) > 98% RecoveryChemically stable.[1] Loss >5% implies precipitation.[1]
0.1 N HCl < 90% RecoveryHydrolysis susceptible.[1] Monitor for 4-methoxybenzoic acid.[1]
0.1 N NaOH > 95% RecoveryGenerally stable due to EDG (Methoxy) protection.[1]
3% H2O2 VariablePotential N-oxide formation (Pyridine) or ring oxidation.[1]
Protocol B: HPLC Method for Purity & Degradation

Use this method to separate the parent from hydrolysis products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic rings) and 280 nm.[1]

Part 4: Decision Logic for Troubleshooting

Use this logic flow to identify the root cause of stability failures.

Troubleshooting Figure 2: Step-by-step troubleshooting logic for stability issues. Start Problem: Inconsistent Assay Data CheckSolubility Step 1: Check Visual Solubility (Is the solution cloudy?) Start->CheckSolubility Cloudy Yes (Cloudy/Precipitate) CheckSolubility->Cloudy Clear No (Clear Solution) CheckSolubility->Clear ActionCloudy Action: Reduce Concentration or Add DMSO/Cyclodextrin Cloudy->ActionCloudy CheckHPLC Step 2: Run HPLC Analysis Clear->CheckHPLC NewPeaks New Peaks Observed? CheckHPLC->NewPeaks PeaksYes Yes (New Peaks) NewPeaks->PeaksYes PeaksNo No (Only Parent Loss) NewPeaks->PeaksNo IdentifyPeaks Identify Retention Time (RT) PeaksYes->IdentifyPeaks Diag_Adsorption Diagnosis: Adsorption to Plastic (Use Glass/Low-bind) PeaksNo->Diag_Adsorption RT_Early Early Eluting Peak (Polar) IdentifyPeaks->RT_Early RT_Late Late Eluting Peak (Lipophilic) IdentifyPeaks->RT_Late Diag_Hydrolysis Diagnosis: Hydrolysis (Amine/Acid products) RT_Early->Diag_Hydrolysis Diag_Dimer Diagnosis: Oxidation/Dimerization RT_Late->Diag_Dimer

References

  • International Conference on Harmonisation (ICH). Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.[1][3] (2003).[1][3][4][5][6] Defines the standard protocols for stress testing (acid, base, oxidation).

  • Asano, Y., et al. Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides.[7] (2011).[1] Discusses the general mechanisms of amide hydrolysis and the stability of benzamide derivatives.

  • East, A. L. L. On the hydrolysis mechanisms of amides and peptides.[1] International Journal of Chemical Kinetics (2018).[1][8] Provides kinetic data on the pH-rate profiles of amide bonds, supporting the acid-catalysis mechanism described.

  • PubChem Compound Summary. N-(pyridin-2-yl)benzamide (CID 219990).[1] National Library of Medicine.[1] Provides physical property data (H-bond donors/acceptors) used to estimate solubility and pKa.[1]

  • BenchChem. 4-Methoxy-N-pyridin-2-yl-benzenesulfonamide (Analogous Structure). Provides context on the medicinal chemistry applications and stability of methoxy-pyridine scaffolds.

Sources

Validation & Comparative

1H NMR Spectrum Analysis: 4-Methoxy-N-(pyridin-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-methoxy-N-(pyridin-2-yl)benzamide , a common scaffold in medicinal chemistry (e.g., kinase inhibitors). It compares the spectral performance in DMSO-d6 versus CDCl3 to assist researchers in selecting the optimal solvent for structural validation.

A Comparative Analytical Guide for Medicinal Chemists

Executive Summary & Core Directive

The Challenge: Characterizing N-heteroaryl amides requires overcoming specific spectral hurdles: amide proton exchange, solvent-dependent conformational shifts, and overlapping aromatic signals (the "Critical Resolution Zone"). The Solution: This guide compares the standard analytical solvent (DMSO-d6 ) against the common alternative (CDCl3 ) to demonstrate why DMSO-d6 is the superior choice for this specific scaffold, despite the utility of CDCl3 for non-polar intermediates.

Structural Breakdown & Theoretical Assignment

Before analyzing the spectrum, we must define the proton environments. The molecule consists of three distinct spin systems:

  • The Amide Proton (H-N): Highly sensitive to solvent hydrogen bonding.

  • The 4-Methoxybenzoyl System (Ring A): An AA'BB' system (pseudo-doublets) characterized by strong shielding ortho to the methoxy group.

  • The 2-Aminopyridine System (Ring B): An ABCD aromatic system with characteristic nitrogen-induced deshielding.

Expected Chemical Shifts (Theoretical Baseline)
  • H-N: 10.0 – 11.0 ppm (Deshielded, broad).

  • Pyridine H-6': ~8.3 – 8.4 ppm (Doublet, adjacent to Pyridine N).[1]

  • Benzoyl H-2,6: ~8.0 – 8.1 ppm (Doublet, ortho to Carbonyl).

  • Pyridine H-3': ~8.1 – 8.2 ppm (Doublet, ortho to Amide N).

  • Pyridine H-4': ~7.7 – 7.9 ppm (Triplet/Multiplet).

  • Pyridine H-5': ~7.1 – 7.2 ppm (Triplet/Multiplet).

  • Benzoyl H-3,5: ~7.0 – 7.1 ppm (Doublet, ortho to OMe).

  • Methoxy (-OCH3): ~3.8 – 3.9 ppm (Singlet).

Comparative Analysis: DMSO-d6 vs. CDCl3

This section evaluates the "product" (DMSO-d6 analysis) against the "alternative" (CDCl3 analysis).[2][3][4][5][6]

Table 1: Comparative Chemical Shift Data
Proton AssignmentLabel

in DMSO-d6 (ppm)

in CDCl3 (ppm)

(Solvent Shift)
Signal Type
Amide NH H-1 10.65 8.60 - 9.20 ~1.5 - 2.0 Broad Singlet
Pyridine H-6'H-6'8.408.35-0.05dd (

Hz)
Pyridine H-3'H-3'8.188.25+0.07d (

Hz)
Benzoyl H-2,6H-A8.057.90-0.15d (

Hz)
Pyridine H-4'H-4'7.827.75-0.07ddd/td
Pyridine H-5'H-5'7.157.05-0.10ddd
Benzoyl H-3,5H-B7.086.98-0.10d (

Hz)
MethoxyOMe3.843.88+0.04Singlet
Performance Analysis

1. DMSO-d6 (The Gold Standard):

  • Pros: The amide NH appears as a sharp, distinct singlet downfield (10.65 ppm) due to strong hydrogen bonding with the sulfoxide oxygen. This locks the conformation, often sharpening the aromatic signals.

  • Cons: The water peak (3.33 ppm) can interfere if the sample is wet, though it is far from the region of interest here.

  • Verdict: Preferred. It provides the most reliable integration for the amide proton, confirming the formation of the amide bond.

2. CDCl3 (The Alternative):

  • Pros: Better resolution of the "Critical Resolution Zone" (7.0 - 7.2 ppm) where Pyridine H-5' and Benzoyl H-3,5 often overlap. In CDCl3, the Benzoyl H-3,5 shifts upfield to ~6.98 ppm, separating it from the Pyridine H-5'.

  • Cons: The amide NH signal is often broad and concentration-dependent (shifting between 8.5 and 9.2 ppm) due to weak intermolecular exchange. Solubility may be an issue for rigid crystalline amides.

  • Verdict: Secondary. Use only if the aromatic overlap in DMSO-d6 prevents accurate integration of the 7.0-7.2 ppm region.

Experimental Protocol

Self-Validating Workflow

To ensure scientific integrity, follow this protocol which includes internal checks.

Step 1: Sample Preparation

  • Weigh 5-10 mg of dry 4-methoxy-N-(pyridin-2-yl)benzamide.

  • Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

    • Check: Solution must be clear. Turbidity indicates insolubility or inorganic salts.

  • Transfer to a clean, dry 5mm NMR tube.

Step 2: Acquisition Parameters (400 MHz or higher)

  • Pulse Angle: 30° or 90°.

  • Relaxation Delay (D1):

    
     2.0 seconds (Essential for accurate integration of the aromatic protons vs. methoxy).
    
  • Scans (NS): 16 or 32.

  • Spectral Width: -2 to 14 ppm.

Step 3: Processing & Validation

  • Phasing: Ensure the baseline is flat.

  • Referencing: Set residual DMSO pentet to 2.50 ppm .

  • Integration Check: Calibrate the Methoxy singlet (3.84 ppm) to 3.00 .

    • Validation: The total aromatic integral (7.0 - 8.5 ppm) must equal 8.00 (

      
       0.2). If it equals 7.0, you have lost the NH (likely exchange with wet solvent) or a proton is hidden.
      

Visualization: Assignment Logic & Signaling

The following diagram illustrates the logical flow for assigning the overlapping aromatic region, a common stumbling block for this molecule.

NMR_Assignment_Logic Start Start: 1H NMR Spectrum (DMSO-d6) Region_Aliphatic Aliphatic Region (3.0 - 4.0 ppm) Start->Region_Aliphatic Region_Aromatic Aromatic Region (7.0 - 8.5 ppm) Start->Region_Aromatic Region_Amide Downfield Region (> 10.0 ppm) Start->Region_Amide OMe_Signal Singlet @ 3.84 ppm Integral = 3H (Methoxy Group) Region_Aliphatic->OMe_Signal Split_High Deshielded Aromatics (8.0 - 8.5 ppm) Region_Aromatic->Split_High Split_Low Shielded Aromatics (7.0 - 7.9 ppm) Region_Aromatic->Split_Low NH_Signal Broad Singlet @ 10.65 ppm Integral = 1H (Amide NH) Region_Amide->NH_Signal Py_H6 Doublet @ 8.40 ppm (Pyridine H-6) Adj. to Nitrogen Split_High->Py_H6 Most Deshielded Py_H3 Doublet @ 8.18 ppm (Pyridine H-3) Ortho to Amide Split_High->Py_H3 Bz_H26 Doublet @ 8.05 ppm (Benzoyl H-2,6) Ortho to C=O Split_High->Bz_H26 Py_H4 Triplet/Mult @ 7.82 ppm (Pyridine H-4) Split_Low->Py_H4 Overlap_Zone Overlap Zone (7.0 - 7.2 ppm) Split_Low->Overlap_Zone Py_H5 Triplet @ 7.15 ppm (Pyridine H-5) Overlap_Zone->Py_H5 COSY: Coup. to H4/H6 Bz_H35 Doublet @ 7.08 ppm (Benzoyl H-3,5) Ortho to OMe Overlap_Zone->Bz_H35 COSY: Coup. to H2,6

Caption: Logical decision tree for assigning the 1H NMR signals of 4-methoxy-N-(pyridin-2-yl)benzamide in DMSO-d6.

References

  • Abraham, R. J., et al. (2006).[6] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. Link

  • Saeed, A., et al. (2010). "Crystal structure and spectroscopic characterization of N-(pyridin-2-yl)benzamides." Journal of Molecular Structure. (Contextual reference for amide planarity and H-bonding).

Sources

A Comparative Guide to the 13C NMR Chemical Shifts of 4-methoxy-N-pyridin-2-ylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-methoxy-N-pyridin-2-ylbenzamide, a compound of interest in medicinal chemistry and materials science. By comparing its predicted spectrum with the experimental data of structurally related analogues, we offer a comprehensive reference for researchers, scientists, and drug development professionals engaged in the structural elucidation of novel compounds. This document emphasizes the causal relationships between molecular structure and spectral features, providing a robust framework for understanding and predicting the 13C NMR spectra of complex organic molecules.

The Foundational Principles of 13C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of a molecule. The chemical shift (δ) of each carbon atom is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, the electronegativity of neighboring atoms, and resonance effects.[1][2] In proton-decoupled 13C NMR spectra, each unique carbon atom typically appears as a sharp singlet, simplifying spectral interpretation by removing C-H coupling.[1] The wide chemical shift range, typically 0-220 ppm, allows for excellent resolution of individual carbon signals.[1]

For aromatic systems like the benzamide and pyridine moieties in our target molecule, the chemical shifts of the ring carbons are particularly informative. Electron-donating groups (EDGs), such as the methoxy group (-OCH₃), tend to shield the ortho and para carbons, shifting their signals to a higher field (lower ppm values).[3][4][5] Conversely, electron-withdrawing groups (EWGs) deshield these positions, causing a downfield shift (higher ppm values).[3][4][5] The amide linkage introduces further complexity, with the carbonyl carbon exhibiting a characteristic downfield shift and the electronic nature of the substituents on both the benzoyl and pyridinyl rings influencing the entire molecule's spectral fingerprint.

Predicted 13C NMR Chemical Shifts for 4-methoxy-N-pyridin-2-ylbenzamide

In the absence of a readily available experimental spectrum, a predicted 13C NMR spectrum for 4-methoxy-N-pyridin-2-ylbenzamide was generated using an online prediction tool.[6] This prediction, based on a database of known structures and their spectral data, serves as a valuable starting point for structural analysis and comparison.

Table 1: Predicted 13C NMR Chemical Shifts for 4-methoxy-N-pyridin-2-ylbenzamide

Carbon Atom Predicted Chemical Shift (ppm)
C=O165.5
C-4'162.5
C-2151.8
C-6148.2
C-4138.5
C-2'129.6
C-6'129.6
C-1'126.5
C-5119.5
C-3'113.8
C-5'113.8
C-3113.7
-OCH₃55.4

Predicted using an online NMR prediction tool.[6]

Comparative Analysis with Structurally Related Compounds

To understand the substituent effects and the interplay of the different structural motifs in 4-methoxy-N-pyridin-2-ylbenzamide, a comparative analysis with the experimental 13C NMR data of N-phenylbenzamide, 4-methoxybenzamide, and 2-aminopyridine is presented below.

Table 2: Comparative 13C NMR Chemical Shifts (ppm) of 4-methoxy-N-pyridin-2-ylbenzamide and Related Compounds

Carbon Atom 4-methoxy-N-pyridin-2-ylbenzamide (Predicted) N-phenylbenzamide (Experimental) [3]4-methoxybenzamide (Experimental) [3]2-aminopyridine (Experimental) [7]
C=O165.5166.0165.4-
C-1'126.5135.5127.5-
C-2'/C-6'129.6128.9130.1-
C-3'/C-5'113.8128.1114.1-
C-4'162.5132.0162.4-
-OCH₃55.4-56.0-
C-2151.8139.6-158.3
C-3113.7120.8-109.1
C-4138.5129.1-137.9
C-5119.5124.1-108.5
C-6148.2120.8-148.9

Note: The experimental data for 4-methoxybenzamide is derived from the closely related 4-methoxy-N-phenylbenzamide.[3]

Analysis of the Benzamide Moiety

The chemical shift of the carbonyl carbon (C=O) is relatively consistent across the benzamide derivatives, appearing in the expected downfield region around 165-166 ppm.[8][9] The most significant effect of the 4-methoxy group is observed at the C-1' and C-4' positions of the benzoyl ring. In N-phenylbenzamide, the C-1' (ipso-carbon to the carbonyl) resonates at approximately 135.5 ppm.[3] The introduction of the electron-donating methoxy group at the C-4' position in 4-methoxy-N-pyridin-2-ylbenzamide causes a significant upfield shift of C-1' to a predicted value of 126.5 ppm, due to increased electron density through resonance.

Conversely, the C-4' carbon, directly attached to the electron-donating oxygen of the methoxy group, is strongly deshielded and shifts significantly downfield to a predicted 162.5 ppm. This is consistent with the experimental value of 162.4 ppm observed for 4-methoxy-N-phenylbenzamide.[3] The ortho carbons (C-2'/C-6') and meta carbons (C-3'/C-5') also show the expected upfield shifts due to the electron-donating nature of the methoxy group.

Analysis of the Pyridinyl Moiety

Comparing the pyridinyl carbons of 4-methoxy-N-pyridin-2-ylbenzamide with those of 2-aminopyridine provides insight into the effect of the benzoyl group. The C-2 carbon, attached to the amide nitrogen, is predicted to be at 151.8 ppm. This is upfield from the corresponding carbon in 2-aminopyridine (158.3 ppm), suggesting that the benzoyl group is electron-withdrawing relative to a simple amino group, which is expected.[7]

The C-6 carbon of the pyridine ring is predicted at 148.2 ppm, very close to the experimental value of 148.9 ppm in 2-aminopyridine, indicating that the substituent at the 2-position has a minimal effect on this remote carbon.[7] The chemical shifts of the other pyridine carbons (C-3, C-4, and C-5) in the predicted spectrum of the target molecule are also in reasonable agreement with the experimental values for 2-aminopyridine, with minor deviations attributable to the electronic influence of the benzamide group.

Experimental Protocol for 13C NMR Spectroscopy

The following is a generalized, yet robust, protocol for the acquisition of high-quality 13C NMR spectra, suitable for the structural elucidation of compounds similar to 4-methoxy-N-pyridin-2-ylbenzamide.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble at a concentration of at least 10-20 mg/0.5 mL. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for this class of compounds.

  • Sample Weighing and Dissolution: Accurately weigh approximately 15 mg of the purified sample into a clean, dry NMR tube. Add approximately 0.5 mL of the chosen deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved. Ensure a homogeneous solution is obtained.

Instrument Parameters

The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Pulse Width: A 30° pulse angle is recommended to allow for a shorter relaxation delay.[10]

  • Acquisition Time (AQ): 1.0 - 2.0 seconds.[5]

  • Relaxation Delay (D1): 2.0 seconds.[5]

  • Number of Scans (NS): 1024 scans or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): 0 to 220 ppm.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift scale using the solvent peak as a secondary reference (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).[11]

Visualizing Methodologies and Structural Influences

The following diagrams illustrate the experimental workflow for 13C NMR spectroscopy and the key structural features of 4-methoxy-N-pyridin-2-ylbenzamide that influence its chemical shifts.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve homogenize Homogenize dissolve->homogenize load Load Sample into Spectrometer homogenize->load setup Set Acquisition Parameters load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase reference Reference Spectrum phase->reference Final Spectrum Final Spectrum reference->Final Spectrum

Caption: A streamlined workflow for acquiring a 13C NMR spectrum.

Structural_Influences cluster_molecule 4-methoxy-N-pyridin-2-ylbenzamide cluster_effects Electronic Effects cluster_shifts Impact on 13C Chemical Shifts mol Structure edg Electron-Donating Group (-OCH₃) mol->edg ewg Electron-Withdrawing Group (Amide Linkage) mol->ewg benz_ring Benzoyl Ring Carbons edg->benz_ring Shielding at ortho/para (Upfield Shift) ewg->benz_ring Deshielding (Downfield Shift) pyr_ring Pyridinyl Ring Carbons ewg->pyr_ring Deshielding (Downfield Shift) carbonyl Carbonyl Carbon benz_ring->carbonyl

Caption: Key electronic effects influencing the 13C NMR spectrum.

Conclusion

This guide has provided a detailed comparative analysis of the 13C NMR chemical shifts of 4-methoxy-N-pyridin-2-ylbenzamide. By leveraging predicted data and comparing it with experimental spectra of analogous compounds, we have rationalized the observed and expected chemical shifts based on fundamental principles of organic spectroscopy. The provided experimental protocol offers a standardized approach for obtaining high-quality 13C NMR data. This comprehensive resource is intended to aid researchers in the accurate and efficient structural elucidation of novel benzamide and pyridine-containing molecules, thereby accelerating the pace of discovery in drug development and materials science.

References

  • Hoyt, D. W., et al. (2018). Chapter 5: Acquiring 1H and 13C Spectra. In NMR Spectroscopy for the Non-expert. Royal Society of Chemistry. [Link]

  • Supplementary Material - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. [Link]

  • Miyamoto, K., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(1-2), e1829330. [Link]

  • Gómez-Serranillos, P., et al. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. RSC Advances, 7(67), 42205-42211. [Link]

  • Optimized Default 13C Parameters. (2020, May 4). University of Wisconsin-Madison, Department of Chemistry. [Link]

  • 13C ACQUISITION PERIOD. (n.d.). IMSERC. [Link]

  • Experimental and Calculated 13C NMR Chemical Shifts. (n.d.). ResearchGate. [Link]

  • 13C NMR - EPFL. (n.d.). EPFL. [Link]

  • Primer on ¹³C NMR Spectroscopy. (n.d.). OpenOChem Learn. [Link]

  • 2-Aminopyridine 1-oxide - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • McMurry, J. (n.d.). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry: A Tenth Edition. OpenStax. [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. [Link]

  • Calculated and experimental 1H and 13C chemical shifts of the benzene part. (n.d.). ResearchGate. [Link]

  • Gable, K. (2022, March 9). 13C NMR Chemical Shift. Oregon State University. [Link]

  • Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1195–1219. [Link]

  • Jonas, S., et al. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research. [Link]

  • Li, S., et al. (2019). 13C NMR chemical shift prediction of diverse chemical compounds. Journal of Biomolecular Structure & Dynamics, 37(12), 3163-3172. [Link]

  • 13C NMR Chemical Shift Data for 1-4 in Methanol. (n.d.). ResearchGate. [Link]

  • A guide to 13C NMR chemical shift values. (2015). Compound Interest. [Link]

  • 13-C NMR Chemical Shift Table.pdf. (n.d.). [Link]

  • 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate. [Link]

  • Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 716-724. [Link]

  • Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. [Link]

  • Rull, H., Fischer, M., & Kuhn, S. (2023). NMR shift prediction from small data quantities. Journal of Cheminformatics, 15(1), 1-8. [Link]

Sources

Mass spectrometry fragmentation pattern of 4-methoxy-N-pyridin-2-ylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical comparison and analysis of the mass spectrometry fragmentation pattern of 4-methoxy-N-(pyridin-2-yl)benzamide , structured for researchers and drug development professionals.

Executive Summary

4-methoxy-N-(pyridin-2-yl)benzamide (MW: 228.25 Da) is a critical scaffold in medicinal chemistry, often serving as a pharmacophore in kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its structural integrity is defined by the amide linkage between a p-anisic acid derivative and a 2-aminopyridine moiety.

This guide provides an in-depth analysis of its fragmentation behavior under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID). We compare its spectral signature against key structural analogs to establish diagnostic criteria for identification and purity analysis.

Key Findings:

  • Dominant Pathway: Amide bond cleavage driven by the stability of the 4-methoxybenzoyl cation (acylium ion).

  • Diagnostic Shift: The presence of the methoxy group imparts a +30 Da mass shift to the characteristic benzoyl fragment compared to the unsubstituted analog.

  • Differentiation: The ortho-nitrogen on the pyridine ring facilitates distinct protonation kinetics compared to phenyl-benzamide analogs, influencing the ratio of acylium to amine fragment ions.

Structural & Physicochemical Profile

FeatureSpecification
Compound Name 4-methoxy-N-(pyridin-2-yl)benzamide
Formula C₁₃H₁₂N₂O₂
Monoisotopic Mass 228.0899 Da
Precursor Ion [M+H]⁺ m/z 229.0972
Core Moieties 4-Methoxybenzoyl (Acyl donor) + 2-Aminopyridine (Amine acceptor)
pKa (Calculated) ~5.3 (Pyridine N), ~14 (Amide N)

Fragmentation Analysis (ESI-MS/MS)

Mechanistic Pathway

Under positive ESI conditions, the molecule is protonated primarily at the pyridine nitrogen due to its higher basicity compared to the amide oxygen or the methoxy group. Upon collisional activation (CID), the vibrationally excited ion undergoes fragmentation via charge-remote or charge-proximal mechanisms.

Primary Pathway: Amide Bond Cleavage (B-Type Ion Formation)

The most thermodynamically favorable pathway is the cleavage of the amide C-N bond.

  • Mechanism: The charge migrates or is retained on the carbonyl carbon, stabilized by the electron-donating para-methoxy group.

  • Result: Formation of the 4-methoxybenzoyl cation (m/z 135) . This is typically the Base Peak (100% relative abundance) at moderate collision energies (20-35 eV).

  • Neutral Loss: The corresponding neutral fragment is 2-aminopyridine (94 Da).

Secondary Pathway: Decarbonylation

The acylium ion (m/z 135) possesses excess internal energy and undergoes further fragmentation.

  • Mechanism: Elimination of a neutral carbon monoxide (CO) molecule.

  • Result: Formation of the 4-methoxyphenyl cation (m/z 107) .

  • Significance: This transition (135

    
     107) is a standard MRM (Multiple Reaction Monitoring) transition for quantifying anisoyl-containing drugs.
    
Minor Pathway: Pyridinyl Ion Retention

In some ionization events, the proton may remain on the aminopyridine fragment.

  • Result: Formation of the 2-aminopyridinium ion (m/z 95) .

  • Observation: This peak is generally less intense than the acylium ion because the resonance stabilization of the methoxybenzoyl cation is energetically superior.

Fragmentation Visualization

The following diagram illustrates the dissociation pathways and diagnostic ions.

G Precursor Precursor Ion [M+H]⁺ m/z 229 Acylium 4-Methoxybenzoyl Cation m/z 135 (Base Peak) Precursor->Acylium Amide Cleavage (- 2-Aminopyridine) Amine 2-Aminopyridinium m/z 95 Precursor->Amine Alt. Charge Retention (- 4-Methoxyketene) Phenyl 4-Methoxyphenyl Cation m/z 107 Acylium->Phenyl - CO (28 Da) C6H5 Phenyl Cation m/z 77 Phenyl->C6H5 - CH₂O (30 Da)

Caption: ESI-MS/MS fragmentation pathway of 4-methoxy-N-(pyridin-2-yl)benzamide showing the dominant acylium ion formation.

Comparative Performance Analysis

This section compares the spectral signature of the target compound against its direct structural alternatives to demonstrate diagnostic specificity.

Comparison 1: Target vs. Unsubstituted Analog

Alternative: N-(pyridin-2-yl)benzamide (No methoxy group).

ParameterTarget: 4-Methoxy-AnalogAlternative: UnsubstitutedComparison Insight
Precursor [M+H]⁺ 229 199 +30 Da shift confirms methoxy presence.
Major Fragment m/z 135 (MeO-Ph-CO⁺)m/z 105 (Ph-CO⁺)The 135 ion is the primary identifier.
Secondary Fragment m/z 107 (MeO-Ph⁺)m/z 77 (Ph⁺)Fragmentation logic is identical, but masses are shifted.
Stability High (Methoxy resonance)ModerateThe methoxy group stabilizes the acylium ion, often resulting in a cleaner spectrum with fewer random fragments.
Comparison 2: Target vs. Isomeric Analog

Alternative: N-(pyridin-3-yl)benzamide (Positional isomer on pyridine ring).

ParameterTarget: 2-Pyridyl IsomerAlternative: 3-Pyridyl IsomerComparison Insight
Precursor [M+H]⁺ 229229Isobaric; MS1 cannot distinguish.
Fragment m/z 135 DominantDominantBoth produce the same acylium ion.
Fragment m/z 95 Variable Intensity Distinct Intensity The 2-pyridyl isomer has an intramolecular H-bond (Amide H...Pyridine N) that is absent in the 3-pyridyl. This subtle structural difference affects the internal energy required for fragmentation, often altering the ratio of m/z 135 to m/z 95.
Retention Time Earlier (typically)LaterOn C18 columns, the 2-pyridyl isomer is often less hydrophobic due to the exposed polar nitrogen/H-bond capability.

Experimental Protocol: Self-Validating Workflow

To replicate these results and validate the compound identity, follow this standard LC-MS/MS protocol.

Step 1: Sample Preparation
  • Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade) to create a 1 mg/mL stock.

  • Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid .

    • Why Formic Acid? It ensures protonation of the pyridine nitrogen ([M+H]⁺ generation) for ESI+.

Step 2: LC-MS/MS Conditions
  • Ionization Source: Electrospray Ionization (ESI) - Positive Mode.[1][2]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

  • Collision Gas: Argon or Nitrogen.

  • Collision Energy (CE): Ramp from 10 eV to 40 eV.

    • Validation Check: At 10 eV, the parent ion (229) should be dominant. At 25 eV, the fragment (135) should become the base peak.

Step 3: Data Interpretation Criteria

For a positive identification, the sample must meet all three criteria:

  • Parent Ion: m/z 229.1 ± 0.5.

  • Primary Fragment: m/z 135.0 (Relative Abundance > 50%).

  • Secondary Fragment: m/z 107.0 (Presence confirmed).

References

  • NIST Mass Spectrometry Data Center. Mass spectrum of p-Methoxybenzamide (EI). National Institute of Standards and Technology. Available at: [Link]

  • Pharmaffiliates. N-(Pyridin-2-yl)benzamide Structure and Data. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information: Synthesis and Characterization of Benzamide Derivatives. Available at: [Link](Note: Generalized link to RSC supporting data for benzamide synthesis context).

Sources

Publish Comparison Guide: HPLC Retention Time and Method for 4-methoxy-N-pyridin-2-ylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the HPLC methodology for 4-methoxy-N-pyridin-2-ylbenzamide , synthesizing data from pharmaceutical synthesis protocols (e.g., Btk inhibitor intermediates) and physicochemical principles of aminopyridine derivatives.

Executive Summary & Compound Profile

4-methoxy-N-pyridin-2-ylbenzamide is a critical pharmaceutical intermediate, often utilized in the synthesis of kinase inhibitors (e.g., Bruton's Tyrosine Kinase inhibitors) and as a model substrate for metal-catalyzed amidation studies. Its chromatographic behavior is defined by two competing moieties: the lipophilic 4-methoxybenzamide core and the basic pyridine nitrogen.

  • Primary Challenge: The pyridine nitrogen (

    
    ) can interact with residual silanols on silica columns, causing peak tailing.
    
  • Recommended Solution: Use of a low-pH mobile phase (Formic Acid/TFA) to protonate the pyridine, or a high-pH buffer (Ammonium Bicarbonate) to suppress ionization, coupled with an end-capped C18 column.

Physicochemical Profile
PropertyValueChromatographic Implication
Molecular Formula

UV Absorbance at 254 nm (Benzamide chromophore).
Molecular Weight 228.25 g/mol Suitable for LC-MS detection

.
LogP (Predicted) ~2.53Moderate lipophilicity; elutes in the middle of a standard gradient.
pKa (Pyridine N) ~5.2 (Conjugate Acid)Ionized at pH < 5; Neutral at pH > 7.

Standard Reference Method (The "Gold Standard")

This method is derived from standard protocols used in the purity analysis of benzamide intermediates in medicinal chemistry (e.g., Nguyen et al., US Patent 9,290,504). It prioritizes robustness and peak shape.

Method A: Acidic C18 Gradient (Recommended for Routine Purity)
  • Rationale: The acidic mobile phase ensures the pyridine nitrogen is fully protonated (

    
    ), preventing secondary interactions with silanols. The C18 phase provides sufficient retention for the methoxy-phenyl group.
    
  • Typical Retention Time: 5.5 – 6.5 minutes (under conditions below).

Protocol Parameters:

ParameterCondition
Column Phenomenex Luna C18(2) or Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid (or 0.05% TFA for sharper peaks)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV 254 nm (Primary), 280 nm (Secondary)
Injection Volume 5-10 µL

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10% Equilibration
15.0 90% Linear Gradient
17.0 90% Wash
17.1 10% Return to Initial

| 22.0 | 10% | Re-equilibration |[1]

Comparative Analysis: Alternative Methodologies

When the standard method fails (e.g., due to interfering impurities or pH sensitivity), these alternatives offer orthogonal selectivity.

Comparison Table: Performance Metrics
FeatureMethod A (Standard Acidic) Method B (High pH) Method C (Phenyl-Hexyl)
Stationary Phase C18 (End-capped)C18 (Hybrid Particle, e.g., XBridge)Phenyl-Hexyl
Mobile Phase 0.1% Formic Acid / ACN10mM

(pH 10) / MeOH
Water / Methanol (Acidic)
Selectivity Mechanism HydrophobicityHydrophobicity (Neutral species)

Interactions
Peak Shape (Pyridine) Excellent (Protonated)Good (Neutral, no silanol interaction)Superior for aromatic separation
Retention Time Moderate (~6 min)Longer (Neutral species is more lipophilic)Similar to C18, but different order for impurities
Suitability General Purity Checks Basic Impurities Separation Isomer Separation
Deep Dive: Why use Phenyl-Hexyl?

For 4-methoxy-N-pyridin-2-ylbenzamide , a Phenyl-Hexyl column exploits the


 stacking interactions between the stationary phase and the two aromatic rings (pyridine and methoxy-benzene). This often resolves positional isomers (e.g., 3-methoxy vs 4-methoxy) that co-elute on a standard C18.

Method Development Workflow (Visualized)

The following diagram illustrates the decision logic for optimizing the separation of 4-methoxy-N-pyridin-2-ylbenzamide, specifically addressing the pyridine moiety's behavior.

MethodDevelopment Start Start: 4-methoxy-N-pyridin-2-ylbenzamide Sample CheckpH Select Mobile Phase pH Start->CheckpH Acidic Acidic (pH 2-3) (0.1% Formic Acid) CheckpH->Acidic Standard Screening Basic Basic (pH > 9) (10mM NH4HCO3) CheckpH->Basic If Tailing Persists ColSelect1 Column: C18 (Standard) Acidic->ColSelect1 ColSelect2 Column: Hybrid C18 (e.g., XBridge) Basic->ColSelect2 Result1 Pyridine Protonated (BH+) Risk: Silanol Tailing ColSelect1->Result1 Result2 Pyridine Neutral (B) Max Retention, Good Shape ColSelect2->Result2 FixTailing Add Ion Pair (TFA) or Use End-capped Column Result1->FixTailing Peak Tailing? Final Optimized Method Result2->Final FixTailing->Final

Caption: Decision tree for optimizing HPLC conditions based on the ionization state of the pyridine ring.

Experimental Validation Protocol

To validate the retention time and method performance in your own lab, follow this stepwise protocol:

Step 1: Stock Solution Preparation
  • Weigh 10 mg of 4-methoxy-N-pyridin-2-ylbenzamide .

  • Dissolve in 10 mL of Methanol (Concentration: 1 mg/mL).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute 100 µL of Stock into 900 µL of Mobile Phase A (Final: 0.1 mg/mL).

Step 2: System Suitability Test (SST)

Inject the standard solution 5 times.

  • Acceptance Criteria:

    • Retention Time %RSD

      
       2.0%
      
    • Peak Area %RSD

      
       2.0%[2]
      
    • Tailing Factor (

      
      ) 
      
      
      
      1.5 (Critical for pyridine derivatives)
Step 3: Troubleshooting Tailing

If the peak tailing factor > 1.5:

  • Switch Modifier: Change 0.1% Formic Acid to 0.05% TFA (Trifluoroacetic acid). TFA acts as an ion-pairing agent, masking silanols and sharpening the peak.

  • Increase Temperature: Raise column temperature to 40°C to improve mass transfer kinetics.

References

  • Nguyen, T. T., et al. (2019). "The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks." MDPI, Catalysts.

  • Barf, T., et al. (2016).[3] "4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors." US Patent 9,290,504.

  • BenchChem. (2025).[1][4] "Physicochemical Properties and HPLC Method Optimization for Benzamide Derivatives."

  • PubChem. "4-methoxy-N-pyridin-2-ylbenzamide Compound Summary."

Sources

A Comparative Guide to the Crystal Structure Analysis of N-pyridin-2-yl Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of N-pyridin-2-yl Benzamides in Medicinal Chemistry

N-pyridin-2-yl benzamide derivatives represent a versatile and privileged scaffold in medicinal chemistry and drug development.[1] Their unique structural arrangement, featuring a flexible amide linker between a benzoyl and a pyridyl moiety, allows for a wide range of intermolecular interactions crucial for biological target recognition. These compounds have been investigated as allosteric activators of glucokinase for potential diabetes treatment[2][3], and their derivatives have shown promise as anti-fatigue agents and potential modulators of AMPA receptors.[4]

Understanding the three-dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction is paramount.[1] It provides unambiguous insights into molecular conformation, hydrogen bonding networks, and crystal packing, which collectively influence critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive overview of the experimental workflow for the crystal structure analysis of N-pyridin-2-yl benzamide derivatives, presents comparative structural data, and explains the causality behind key experimental choices to aid researchers in this field.

Experimental Workflow: From Synthesis to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision at every stage. The quality of the final structural model is intrinsically linked to the quality of the initial synthesis and subsequent crystallization.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction Analysis cluster_analysis Structural Interpretation S Synthesis of Derivatives P Purification (e.g., Column Chromatography, Recrystallization) S->P Crude Product C Crystal Growth P->C Pure Compound DC Data Collection (Single-Crystal XRD) C->DC High-Quality Crystal SR Structure Solution & Refinement (e.g., SHELXS/L) DC->SR Diffraction Data VA Validation & Analysis (CIF file generation) SR->VA Refined Model A Comparative Analysis: - Conformation - H-Bonding - Packing VA->A Final Structure

Caption: Workflow for Crystal Structure Analysis of N-pyridin-2-yl Benzamide Derivatives.

Part 1: Synthesis and Crystallization

The synthesis of N-pyridin-2-yl benzamide analogues often involves the reaction of substituted benzoic acids with 2-aminopyridine derivatives.[4][5] A common and efficient method is the conversion of the benzoic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the appropriate 2-aminopyridine in a suitable solvent like chloroform.[5]

Obtaining high-quality single crystals suitable for X-ray diffraction is the most critical and often challenging step. The choice of crystallization method is dictated by the compound's solubility profile.

Experimental Protocol: Crystal Growth

  • Compound Purity: Ensure the compound is of high purity (>98%), as impurities can inhibit nucleation and crystal growth. Purification is typically achieved by column chromatography or recrystallization.[6]

  • Solvent Selection: The key is to find a solvent or solvent system where the compound has moderate solubility.[1] Highly soluble compounds may precipitate too quickly, while poorly soluble ones may not crystallize at all. Common solvents for benzamide derivatives include ethanol, dichloromethane, and DMF.[4][6][7]

  • Crystallization Techniques:

    • Slow Evaporation (Most Common):

      • Prepare a nearly saturated solution of the compound in a chosen solvent in a vial.

      • Cover the vial with a cap containing a few small perforations or with parafilm pierced by a needle.

      • Allow the solvent to evaporate slowly and undisturbed at room temperature over several days to weeks.[1][6] This gradual increase in concentration promotes the formation of well-ordered crystals.

    • Vapor Diffusion:

      • Place a concentrated solution of the compound in a small, open vial.

      • Place this vial inside a larger, sealed jar containing a solvent in which the compound is insoluble (the "anti-solvent").

      • The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Solvent Layering:

      • Prepare a saturated solution of the compound in a dense solvent (e.g., dichloromethane).

      • Carefully layer a less dense anti-solvent (e.g., hexane) on top, in which the compound is insoluble.[1]

      • Crystals form at the interface where the two solvents slowly mix.[1]

Part 2: X-ray Data Collection and Structure Refinement

Once a suitable crystal is obtained, its three-dimensional structure is determined by analyzing how it diffracts X-rays.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A single, defect-free crystal is carefully mounted on a goniometer head, often using a cryoloop and oil.[8]

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer (e.g., a Bruker SMART APEX II CCD).[4][8] It is often cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.[8] The instrument bombards the crystal with a monochromatic X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å) from various orientations.[4][8] The diffracted X-rays are recorded by a detector.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods with software like SHELXS-97.[4] This provides an initial electron density map and a preliminary model of the molecule's structure.

    • The initial model is refined using full-matrix least-squares on F² with software like SHELXL-97.[4] This process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.[9]

Comparative Structural Analysis of N-pyridin-2-yl Benzamide Derivatives

The true power of crystal structure analysis lies in comparing related derivatives to understand how subtle chemical modifications influence the supramolecular architecture. Key points of comparison include molecular conformation and intermolecular interactions.

Molecular Conformation: The Benzoyl-Pyridyl Dihedral Angle

A critical conformational parameter is the torsion angle between the planes of the benzoyl and pyridyl rings. This angle is highly sensitive to the presence of substituents and intramolecular hydrogen bonds.

  • Planar vs. Twisted: In some structures, the molecule is nearly planar, with a small dihedral angle, which can be stabilized by intramolecular hydrogen bonds. For example, N,N′-(Pyridine-2,6-diyl)dibenzamide exhibits a dihedral angle of just 7.53(11)°.[10] In contrast, other derivatives adopt a significantly twisted conformation. In one benzoyl thiourea derivative, the pyridine and benzene rings are inclined by 66.54(9)°.[9] This twist minimizes steric hindrance between the rings.

  • Intramolecular Hydrogen Bonding: A common feature is the formation of an intramolecular N—H···O hydrogen bond between the amide proton and the benzoyl carbonyl oxygen.[11] This interaction creates a stable six-membered S(6) ring motif, which significantly influences the planarity of the amide linker and the overall molecular conformation.[9]

Intermolecular Interactions and Crystal Packing

The way molecules pack in the crystal lattice is governed by a network of non-covalent interactions. In N-pyridin-2-yl benzamide derivatives, hydrogen bonding is a dominant force.

Caption: Key Hydrogen Bonding Patterns in N-pyridin-2-yl Benzamide Derivatives.

  • N—H···N(pyridyl) Hydrogen Bonds: A highly prevalent interaction involves the amide N-H group of one molecule forming a hydrogen bond with the nitrogen atom of the pyridine ring of an adjacent molecule. This frequently leads to the formation of centrosymmetric inversion dimers, creating robust supramolecular synthons that guide the crystal packing.[9][12][13]

  • N—H···O Hydrogen Bonds: In cases where the pyridyl nitrogen is sterically hindered or involved in other interactions, intermolecular N—H···O hydrogen bonds between the amide groups of neighboring molecules can dominate, linking molecules into one-dimensional chains or two-dimensional sheets.[10][11][14]

  • Other Weak Interactions: Beyond classical hydrogen bonds, weaker interactions like C—H···O, C—H···S, and C—H···π interactions play a crucial role in reinforcing the crystal packing.[9][14][15] These interactions, while individually weak, collectively contribute significantly to the overall stability of the crystal lattice.

Comparative Crystallographic Data

The following table summarizes typical crystallographic data for several N-pyridin-2-yl benzamide derivatives, illustrating the structural diversity within this class of compounds.

Compound NameFormulaCrystal SystemSpace GroupDihedral Angle (Benzoyl-Pyridyl)Key Intermolecular InteractionsRef.
2-amino-N-(pyridin-2-yl)benzamideC₁₂H₁₁N₃OMonoclinicP2₁/c65.55(3)°N—H···O (intramolecular), N—H···O, N—H···N[6][11]
2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamideC₁₆H₁₇N₃OSTriclinicP166.54(9)°N—H···O (intramolecular), N—H···N (dimers), C—H···S[9]
N,N′-(Pyridine-2,6-diyl)dibenzamideC₁₉H₁₅N₃O₂TetragonalI4₁/a7.53(11)°N—H···O (2D array)[10]

Conclusion: From Structure to Function

The detailed crystal structure analysis of N-pyridin-2-yl benzamide derivatives is a cornerstone of rational drug design. By comparing the solid-state structures of different analogues, researchers can establish clear structure-property relationships. For instance, understanding the preferred conformation and dominant hydrogen bonding patterns can help predict how a molecule might interact with its biological target. A derivative that readily forms strong intermolecular hydrogen bonds might exhibit lower solubility but higher crystal stability. Conversely, a twisted conformation might be required to fit into a specific protein binding pocket. This detailed structural knowledge, grounded in high-quality crystallographic data, is indispensable for optimizing lead compounds and advancing the development of new therapeutic agents.

References

  • Benchchem. (n.d.).
  • Gao, C., et al. (n.d.).
  • Arshad, M., et al. (2021).
  • Zalucky, J., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design.
  • Adam, A., et al. (n.d.). Crystal structure of 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide. EPrints USM.
  • Sharma, P., et al. (2019).
  • Liu, S., et al. (2022). Inter-molecular hydrogen bonding in N-methyl- N'-(pyridin-2-yl)benzene-1,2-di-amine. Acta Crystallographica Section E.
  • Büyükgüngör, O., et al. (2020). Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses. Journal of Molecular Structure.
  • Yuan, L., et al. (2024). The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O.
  • Yuan, L., et al. (2024). The crystal structure of 2-amino-N-(pyridin-2-yl) benzamide, C12H11N3O.
  • Sharma, P., et al. (2019).
  • Nguyen, T. H. T., et al. (n.d.). Synthesis of N‐(Pyridin‐2‐yl)benzamide.
  • Liu, S., et al. (2022). Intermolecular hydrogen bonding in N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine. PMC.
  • Kwiecień, A., et al. (2025). Crystal structures, thermal properties and intermolecular interactions of new benzamide-based derivatives.
  • Coles, S. J., et al. (2017). Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. PMC.
  • Sharma, P., et al. (n.d.). Synthetic route for the N‐pyridin‐2‐yl benzamide derivatives. Reagents....
  • Anarjan, P. M., et al. (n.d.). N,N′-(Pyridine-2,6-diyl)dibenzamide.

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Methoxy-N-pyridin-2-ylbenzamide

[1][2][3][4]

Executive Summary & Immediate Assessment

4-methoxy-N-pyridin-2-ylbenzamide is a functionalized benzamide derivative commonly utilized as a pharmaceutical intermediate or ligand in medicinal chemistry (e.g., kinase inhibition or receptor binding studies).[1][2][3][4]

While often not classified as a P-listed (acutely toxic) waste under RCRA, its structural moieties—specifically the pyridine ring and amide linkage —dictate a disposal strategy focused on high-temperature incineration.[1][2][3][4] This ensures the complete destruction of the heterocyclic ring, preventing environmental leaching and aquatic toxicity.[4]

Immediate Hazard Profile (Structure-Activity Relationship):

  • Primary Risk: Skin/Eye Irritant (Category 2), Potential Acute Toxicity (Oral/Inhalation).[4]

  • Environmental Risk: Pyridine derivatives are often harmful to aquatic life with long-lasting effects.[1][2][3]

  • Reactivity: Stable under normal conditions; incompatible with strong oxidizers.[3][5][6]

Chemical Profile & Waste Characterization

Effective disposal requires understanding the "Why" behind the waste stream.[3]

PropertyDescriptionImpact on Disposal
Functional Groups Pyridine (Heterocycle), Benzamide (Amide), Methoxy (Ether)Pyridine Ring: Requires high-energy incineration (>1000°C) to prevent formation of toxic NOx or leaching.[1][2][3][4]
Physical State Solid (Crystalline powder)Must be segregated from liquid solvents to prevent "double-phase" waste charges.[1][2][3]
Solubility Low in water; Soluble in DMSO, Methanol, DCMAqueous disposal is strictly prohibited due to poor biodegradability and potential precipitation in drains.[4]
RCRA Status Non-Listed (Unless characteristic)Default to D001 (Ignitable) or Non-Regulated Organic depending on flammability testing.[3] Note: Free Pyridine is D038, but this amide is distinct.[4]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Expired Reagent)

Use this for: Expired bottles, weighing boat residues, or failed reaction solids.[2][4]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[1][2][3] Avoid metal containers if the compound is potentially acidic (rare, but best practice).[4]

  • Labeling:

    • Affix a hazardous waste label immediately.[3]

    • Chemical Name: Write out the full name (do not use abbreviations like "MPPB").

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[3]

  • Segregation:

    • Do NOT mix with oxidizers (e.g., nitrates, perchlorates).[4] The methoxy group can act as an electron donor, creating exothermic risks with strong oxidizers.[4]

    • Do NOT mix with heavy metal waste.[3]

  • Final Handoff: Seal the container with a screw-top lid (taped if necessary) and move to the Satellite Accumulation Area (SAA).

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for: HPLC waste, reaction solvents, or dissolved samples.[2][4]

  • Solvent Identification: The disposal stream is dictated by the solvent, not just the solute.[3]

    • Scenario 1 (Non-Halogenated): Dissolved in Methanol, Ethanol, DMSO, or Acetone.[4]

      • Action: Dispose in Red Can (Flammable/Organic Waste).[3]

    • Scenario 2 (Halogenated): Dissolved in Dichloromethane (DCM) or Chloroform.[3]

      • Action: Dispose in Yellow Can (Halogenated Organic Waste).[3]

  • Concentration Limit: If the concentration of the benzamide exceeds 5% w/v, flag the container for "High BTU Incineration" to ensure the incinerator residence time is sufficient to break the pyridine ring.[3]

  • Rinsing: Triple-rinse empty reaction flasks with the primary solvent used. Add rinsate to the liquid waste container.[3]

Protocol C: Contaminated Debris

Use this for: Gloves, paper towels, bench mats.[2][4]

  • Trace vs. Bulk:

    • Trace Contamination: Disposable nitrile gloves and wipes can typically go into Solid Non-Hazardous Waste (check local EHS rules).[3]

    • Gross Contamination: If a spill occurred and wipes are saturated, they must be placed in a Hazardous Solid Debris bag (typically clear polyethylene, 6-mil thickness).[2][3][4]

  • Sharps: Syringes used with this compound must go into a rigid Biohazard/Sharps container, regardless of needle status.

Visual Workflow: Decision Logic

The following diagram illustrates the decision logic for segregating this compound based on its physical state and solvent matrix.

DisposalWorkflowStartWaste Generation:4-methoxy-N-pyridin-2-ylbenzamideStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder/Crystals)StateCheck->SolidLiquidLiquid Waste(Solution)StateCheck->LiquidDebrisContaminated Debris(Gloves/Wipes)StateCheck->DebrisPackLab Pack in HDPE/GlassLabel: 'Toxic/Irritant'Solid->PackSolventCheckCheck Solvent TypeLiquid->SolventCheckSatCheckIs it Saturated?Debris->SatCheckIncinerateHigh Temp Incineration(Destruction of Pyridine Ring)Pack->IncinerateHaloHalogenated Stream(e.g., DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Stream(e.g., MeOH, DMSO)SolventCheck->NonHaloNo HalogensHalo->IncinerateNonHalo->IncinerateTrashRegular Lab Trash(Trace amounts only)SatCheck->TrashNo (Trace)HazBagHazardous Debris Bag(6-mil Poly)SatCheck->HazBagYes (Spill cleanup)HazBag->Incinerate

Caption: Operational logic for segregating 4-methoxy-N-pyridin-2-ylbenzamide waste streams to ensure regulatory compliance and thermal destruction.

Emergency Contingencies

Spill Management (Small Scale < 50g/50mL):

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[4]

  • Containment:

    • Solid: Gently cover with wet paper towels to prevent dust generation, then wipe up.[4]

    • Liquid: Use a universal absorbent pad or vermiculite.[3]

  • Decontamination: Clean the surface with a soap/water solution followed by an ethanol wipe.[3] The pyridine ring is stable against weak acids/bases, so standard detergents are sufficient for physical removal.[4]

Exposure Response:

  • Skin Contact: Wash with soap and water for 15 minutes.[3][5] Pyridine derivatives can absorb transdermally—monitor for nausea.[3]

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

References & Regulatory Grounding[2][3][5][7]
  • PubChem. Compound Summary: N-(4-Methoxybenzyl)pyridin-2-amine (Structural Analog).[1][2][3][7] National Library of Medicine.[3] Retrieved from [Link][1][2][3]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR Part 261).[3] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] National Academies Press (US).[3] Retrieved from [Link]

Personal protective equipment for handling 4-methoxy-N-pyridin-2-ylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Status: Bioactive Research Chemical / Pharmaceutical Intermediate Signal Word: WARNING

As a Senior Application Scientist, I must emphasize that while specific toxicological data for 4-methoxy-N-pyridin-2-ylbenzamide may be limited in public registries, its structural components—a pyridine ring fused via an amide bond to a 4-methoxybenzene —dictate a strict safety protocol. We utilize a "Read-Across" toxicological approach based on the parent scaffold N-(pyridin-2-yl)benzamide.

The primary risks are Acute Toxicity (Oral/Inhalation) and Specific Target Organ Toxicity (Irritation) . The pyridine moiety suggests potential neurological or hepatic sensitivity, while the benzamide structure presents a dust inhalation hazard.

Core Hazard Classifications (GHS/CLP)
Hazard TypeCodeDescriptionOperational Implication
Skin Irritation H315Causes skin irritation.[1]Direct contact with powder must be prevented.
Eye Irritation H319Causes serious eye irritation.[2][3]Fine dusts are hydrophilic and will adhere to corneal moisture.
STOT - SE H335May cause respiratory irritation.[1][3][4][5]Inhalation of dust triggers mucosal inflammation.
Acute Tox. H302Harmful if swallowed (Inferred).Strict hygiene; no hand-to-mouth contact.[6]

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" advice is insufficient for bioactive ligands. You must select PPE that protects against both the solid compound and the solvents (typically DMSO or Methanol) used to solubilize it.

A. Respiratory Protection[1][5][6][7][8][9]
  • Primary Engineering Control: All open handling (weighing, transfer) must occur inside a Class II Biological Safety Cabinet (BSC) or a certified Chemical Fume Hood .

  • PPE Layer: If hood work is impossible (e.g., equipment maintenance), use a P100 Particulate Respirator (e.g., 3M 60926 Multi-Gas/Vapor Cartridge with P100 filter). Surgical masks provide zero protection against chemical dust.

B. Dermal Protection (Glove Selection)

Most researchers dissolve this compound in Dimethyl Sulfoxide (DMSO) for biological assays. DMSO is a potent skin penetrant and will carry the toxic compound directly into the bloodstream.

  • Material: 100% Nitrile (Accelerator-free preferred).

  • Configuration: Double-gloving is mandatory during solubilization.

  • Specification:

    • Inner Glove: 4 mil (0.10 mm) Nitrile (Tactility).

    • Outer Glove: 5-8 mil (0.12-0.20 mm) Nitrile (Durability).

  • Change Frequency: Immediately upon splash or every 60 minutes of continuous handling.

C. Ocular & Body Protection[2][3][4][5][6][7][8][10]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses with side shields are insufficient for fine powders that can drift around lenses.

  • Body: Lab coat (high-neck, knit cuffs) to prevent wrist exposure. For quantities >10g, wear Tyvek sleeves.

Operational Protocol: The "Safe Handling Loop"

This workflow is designed to isolate the operator from the compound at every stage.

SafeHandlingLoop Start Start: Risk Assessment Prep Engineering Controls (Fume Hood Verification) Start->Prep Donning PPE Donning (Double Nitrile + Goggles) Prep->Donning Weighing Weighing & Transfer (Anti-Static Gun Use) Donning->Weighing Solid Phase Solubilization Solubilization (DMSO/Ethanol Addition) Weighing->Solubilization Liquid Phase Decon Decontamination (10% Bleach Wipe) Solubilization->Decon Waste Gen Decon->Prep Next Run Doffing PPE Doffing (Inside-Out Technique) Decon->Doffing End Disposal & Logging Doffing->End

Figure 1: The Safe Handling Loop ensures containment is maintained from preparation through disposal.

Step-by-Step Methodology
Phase 1: Preparation
  • Verify Ventilation: Ensure Fume Hood face velocity is between 80–100 fpm.

  • Static Control: Benzamides are often electrostatic. Use an anti-static gun or ionizer bar inside the hood to prevent powder "jumping" during weighing.

Phase 2: Weighing (Solid Phase)
  • Place a pre-tared vial inside the hood.

  • Open the stock container only inside the hood.

  • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • If powder spills: Cover with a damp paper towel (to prevent dust generation) before wiping.

Phase 3: Solubilization (Liquid Phase)
  • Add solvent (DMSO/Ethanol) slowly down the side of the vial.

  • Vortexing: Cap the vial tightly before removing it from the hood to vortex.

  • Pressure Release: If heating is required for solubility, use a vented cap or needle to prevent pressure buildup (pyridine derivatives can be volatile).

Emergency Response & Disposal

Accidental Exposure[11]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. The pyridine component can cause nausea or dizziness.[7]

  • Skin Contact (Solid): Brush off excess powder gently, then wash with soap and water for 15 minutes.

  • Skin Contact (DMSO Solution): CRITICAL. Do not scrub (this increases absorption). Rinse with copious amounts of water for 20 minutes. Seek medical evaluation.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[3][5]

Waste Disposal Plan

Do not dispose of down the drain.[8] This compound contains nitrogenous heterocycles which are regulated environmental pollutants.

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, paper towels, weighing boats.Hazardous Solid Waste Bin (Incineration).
Liquid Waste Solutions in DMSO, Methanol, or aqueous buffers.Halogenated/Non-Halogenated Solvent Waste (depending on solvent).
Sharps Needles/Syringes used for transfer.Biohazard/Sharps Container.[2]

References

  • PubChem. N-(pyridin-2-yl)benzamide Compound Summary (CID 219990). National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. Available at: [Link]

  • ECHA (European Chemicals Agency). Substance Information: Pyridine derivatives.[9] Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.